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  • Product: 2-chloro-N-{1,4-dioxaspiro[4.5]decan-8-yl}acetamide
  • CAS: 1258639-81-4

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis of 2-chloro-N-{1,4-dioxaspiro[4.5]decan-8-yl}acetamide

This guide provides an in-depth exploration of the synthesis of 2-chloro-N-{1,4-dioxaspiro[4.5]decan-8-yl}acetamide, a valuable intermediate in contemporary drug discovery and medicinal chemistry. The unique structural m...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth exploration of the synthesis of 2-chloro-N-{1,4-dioxaspiro[4.5]decan-8-yl}acetamide, a valuable intermediate in contemporary drug discovery and medicinal chemistry. The unique structural motif of the 1,4-dioxaspiro[4.5]decane system, a protected form of a cyclohexanone ring, makes it a versatile scaffold for introducing molecular diversity. The N-chloroacetyl group further enhances its utility as a reactive handle for subsequent chemical modifications, enabling the construction of a wide array of more complex molecules.[1]

This document is intended for researchers, scientists, and professionals in the field of drug development. It offers a detailed, step-by-step synthetic protocol, delves into the rationale behind the chosen methodologies, and provides a framework for the characterization of the target compound.

Strategic Overview of the Synthesis

The synthesis of 2-chloro-N-{1,4-dioxaspiro[4.5]decan-8-yl}acetamide is most logically approached via a two-stage process. The initial stage focuses on the preparation of the key amine intermediate, 1,4-dioxaspiro[4.5]decan-8-amine. The second stage involves the acylation of this amine with chloroacetyl chloride to yield the final product.

Synthetic_Pathway Start 1,4-Dioxaspiro[4.5]decan-8-one Amine 1,4-Dioxaspiro[4.5]decan-8-amine Start->Amine Reductive Amination Product 2-chloro-N-{1,4-dioxaspiro[4.5]decan-8-yl}acetamide Amine->Product Acylation

Caption: Overall synthetic strategy.

Part 1: Synthesis of the Precursor: 1,4-Dioxaspiro[4.5]decan-8-amine

The synthesis of the crucial amine precursor can be achieved through several established methods, primarily starting from the commercially available 1,4-dioxaspiro[4.5]decan-8-one.[2][3] The most direct and efficient of these is reductive amination.

Methodology: Reductive Amination

Reductive amination is a cornerstone of amine synthesis, valued for its efficiency as a one-pot reaction.[4] This process involves the initial reaction of the ketone with an ammonia source to form an imine intermediate, which is then reduced in situ to the desired amine. The choice of reducing agent is critical; agents such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are preferred due to their selectivity for the protonated imine over the starting ketone.[4]

Reductive_Amination_Workflow cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Workup and Purification A Dissolve 1,4-dioxaspiro[4.5]decan-8-one in anhydrous methanol B Add ammonia source (e.g., ammonium acetate) A->B C Stir to form imine intermediate B->C D Cool to 0°C C->D E Slowly add reducing agent (e.g., NaBH(OAc)₃) D->E F Allow to warm to RT and stir E->F G Quench with saturated NaHCO₃ F->G H Extract with dichloromethane G->H I Dry, filter, and concentrate H->I J Purify by column chromatography I->J

Caption: Experimental workflow for reductive amination.

Experimental Protocol: Reductive Amination

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
1,4-Dioxaspiro[4.5]decan-8-one156.185.00 g32.01.0
Ammonium Acetate77.0812.3 g1605.0
Sodium Triacetoxyborohydride211.9410.2 g48.01.5
Anhydrous Methanol32.04100 mL--
Dichloromethane (DCM)84.93150 mL--
Saturated aq. NaHCO₃-50 mL--
Brine-50 mL--
Anhydrous MgSO₄120.3710 g--

Procedure:

  • To a solution of 1,4-dioxaspiro[4.5]decan-8-one (1.0 eq) in anhydrous methanol, add ammonium acetate (5.0 eq).[4]

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) in portions, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford 1,4-dioxaspiro[4.5]decan-8-amine.

Part 2: Acylation to Synthesize 2-chloro-N-{1,4-dioxaspiro[4.5]decan-8-yl}acetamide

The final step of the synthesis is the acylation of the prepared amine with chloroacetyl chloride. This is a standard N-acylation reaction where a base is required to neutralize the hydrochloric acid byproduct.[5] A non-nucleophilic organic base such as triethylamine (TEA) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is typically employed to prevent side reactions.[6] The reaction is often performed at low temperatures to control its exothermic nature.[7]

Methodology: N-Acylation

The acylation of an amine with an acid chloride is a rapid and generally high-yielding reaction. The lone pair of electrons on the amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. The subsequent collapse of the tetrahedral intermediate and loss of a chloride ion, followed by deprotonation by the base, yields the amide.

Experimental Protocol: N-Acylation

Materials:

Reagent/SolventMolar Mass ( g/mol )Quantity (based on 80% yield from Part 1)Moles (mmol)Equivalents
1,4-Dioxaspiro[4.5]decan-8-amine157.214.02 g25.61.0
Chloroacetyl Chloride112.942.3 mL (3.17 g)28.21.1
Triethylamine (TEA)101.194.3 mL (3.11 g)30.71.2
Anhydrous Dichloromethane (DCM)84.93100 mL--
1 M Hydrochloric Acid-50 mL--
Saturated aq. NaHCO₃-50 mL--
Brine-50 mL--
Anhydrous MgSO₄120.3710 g--

Procedure:

  • Dissolve 1,4-dioxaspiro[4.5]decan-8-amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of chloroacetyl chloride (1.1 eq) in anhydrous dichloromethane dropwise to the stirred amine solution over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC until the starting amine is consumed.

  • Wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude 2-chloro-N-{1,4-dioxaspiro[4.5]decan-8-yl}acetamide can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Characterization of the Final Product

The identity and purity of the synthesized 2-chloro-N-{1,4-dioxaspiro[4.5]decan-8-yl}acetamide should be confirmed using standard analytical techniques.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.

  • Mass Spectrometry: To determine the molecular weight.[8]

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the amide C=O and N-H stretches.

  • Melting Point Analysis: To assess the purity of the final product.

Safety Considerations

  • Chloroacetyl chloride is highly corrosive, a lachrymator, and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9]

  • Sodium triacetoxyborohydride is a water-sensitive reagent.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All operations should be conducted in a fume hood.

  • The acylation reaction is exothermic and requires careful temperature control.

Conclusion

This guide outlines a reliable and efficient two-step synthesis of 2-chloro-N-{1,4-dioxaspiro[4.5]decan-8-yl}acetamide. The described protocols are based on well-established chemical transformations and provide a solid foundation for the production of this versatile chemical intermediate. The strategic use of reductive amination followed by N-acylation offers a practical route for researchers in the pharmaceutical and chemical sciences.

References

  • PrepChem.com. (n.d.). Synthesis of 1,4-dioxaspiro[4.5]decan-8-ol. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-chloro-n-{1,4-dioxaspiro[4.5]decan-8-yl}acetamide. Retrieved from [Link]

  • Chemspace. (n.d.). 2-chloro-N-{[8-(pyridin-2-yl)-1,4-dioxaspiro[4.5]decan-8-yl]methyl}acetamide. Retrieved from [Link]

  • NextSDS. (n.d.). 2-chloro-N-{1,4-dioxaspiro[4.5]decan-8-yl}acetamide. Retrieved from [Link]

  • PMC. (n.d.). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Acetamide, 2-chloro-. Retrieved from [Link]

  • A facile amidation of chloroacetyl chloride using DBU. (n.d.). Retrieved from [Link]

  • Zenodo. (n.d.). METHODS FOR THE ACYLATION OF AROMATIC AMINO COM- POUNDS AND UREAS, WITH ESPECIAL REFER- ENCE TO CHLOROACETYLATION. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • Reddit. (2025, October 27). Acylation with chloroacetyl chloride. Retrieved from [Link]

  • PMC. (n.d.). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Retrieved from [Link]

  • PubMed. (2022, April 1). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Retrieved from [Link]

  • NEDP. (n.d.). Discoveries. Retrieved from [Link]

Sources

Exploratory

Physicochemical Properties and Synthetic Utility of 2-chloro-N-{1,4-dioxaspiro[4.5]decan-8-yl}acetamide: A Technical Whitepaper

Executive Summary As a Senior Application Scientist overseeing early-stage drug discovery workflows, I frequently encounter bifunctional intermediates that serve as the architectural backbone for complex active pharmaceu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist overseeing early-stage drug discovery workflows, I frequently encounter bifunctional intermediates that serve as the architectural backbone for complex active pharmaceutical ingredients (APIs). 2-chloro-N-{1,4-dioxaspiro[4.5]decan-8-yl}acetamide (often denoted with parentheses as 1,4-dioxaspiro[4.5]decan-8-yl) is a premier example of such a molecule.

This compound acts as a highly versatile, orthogonal building block. It features an electrophilic alpha-chloroamide node primed for nucleophilic substitution (SN2) and a ketal-protected cyclohexanone node that remains inert under basic conditions but can be seamlessly unmasked under mild acidic conditions. This specific reactivity profile has made it a critical intermediate in the synthesis of highly potent Dopamine D3 receptor agonists[1] and novel PARP14 inhibitors targeting cancer and asthmatic pathways[2].

This whitepaper provides a comprehensive, self-validating guide to the physicochemical properties, structural causality, and standardized experimental workflows associated with this compound.

Structural and Physicochemical Profiling

Understanding the physicochemical parameters of an intermediate is not merely an exercise in documentation; it dictates solvent selection, purification strategies, and ionization parameters for mass spectrometry.

Analytical Caution: The empirical formula C10​H16​ClNO3​ is shared with other distinct APIs, such as Metanephrine hydrochloride[3]. Therefore, relying solely on nominal mass is insufficient; high-resolution mass spectrometry (HRMS) and structural validation via NMR are mandatory to prevent cross-contamination of analytical data.

Table 1: Core Physicochemical & Structural Properties
PropertyValueCausality / Synthetic Relevance
Molecular Formula C10​H16​ClNO3​ Baseline for stoichiometric calculations[4].
Monoisotopic Mass 233.08188 DaCritical for HRMS validation to distinguish from isomers[4].
LogP (Estimated) ~0.9 - 1.5Ensures excellent solubility in polar aprotic solvents (DMF, ACN) required for SN2 reactions.
Topological Polar Surface Area ~61 ŲFavorable for downstream API cell permeability.
Reactive Nodes 2 (Alkyl chloride, Ketal)Enables orthogonal, multi-step synthetic strategies without premature degradation.
Table 2: Expected LC-MS Adduct Profile (ESI)

To establish a self-validating analytical system, your LC-MS protocols should be tuned to identify the following specific adducts[4].

Adduct SpeciesExpected m/zDiagnostic Utility
[M+H]+ 234.089Primary confirmation of the intact intermediate in positive mode.
[M+Na]+ 256.071Frequently observed sodiated adduct; confirms presence of oxygen-rich ketal.
[M+NH4]+ 251.116Dominant peak when utilizing ammonium acetate/formate mobile phases.
[M-H]- 232.075Useful for negative mode validation (deprotonation of the amide NH).

Mechanistic Role and Structural Logic (The "Why")

The true value of 2-chloro-N-{1,4-dioxaspiro[4.5]decan-8-yl}acetamide lies in its orthogonal reactivity .

  • The Chloroacetamide Node: The alpha-carbon adjacent to the carbonyl is highly electrophilic. The electron-withdrawing nature of the carbonyl group lowers the LUMO energy of the C-Cl bond, making it exceptionally susceptible to attack by secondary amines (such as substituted piperazines)[1].

  • The Ketal Node (1,4-dioxaspiro[4.5]decane): If a free cyclohexanone were used during a basic SN2 reaction, side reactions such as enamine formation or aldol condensations would destroy the yield. The ethylene glycol ketal masks the ketone, rendering it completely stable to the basic conditions ( K2​CO3​ , DIPEA) used during the SN2 alkylation. Once the amine is successfully coupled, the ketal can be hydrolyzed using aqueous HCl or TFA to reveal the ketone for subsequent reductive amination[1].

ReactivityMap Hub 2-chloro-N-{1,4-dioxaspiro[4.5]decan-8-yl}acetamide Node1 Alpha-Chloroamide (SN2 Electrophile) Hub->Node1 Reactive Site 1 Node2 Ketal Group (Masked Ketone) Hub->Node2 Reactive Site 2 Product1 N-Alkylated Derivative (e.g., Piperazine Coupling) Node1->Product1 Base, KI, Heat Product2 Cyclohexanone Derivative (Ready for Reductive Amination) Node2->Product2 Mild Acid (HCl/H2O)

Figure 1: Orthogonal reactivity pathways of the bifunctional spiro-acetamide intermediate.

Experimental Protocols & Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every reagent choice is driven by a specific mechanistic causality.

Protocol A: Synthesis of the Intermediate

Objective: Acylate 1,4-dioxaspiro[4.5]decan-8-amine to yield the title compound.

  • Preparation: Dissolve 1.0 eq of 1,4-dioxaspiro[4.5]decan-8-amine in anhydrous Dichloromethane (DCM).

  • Base Addition: Add 1.5 eq of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA is a non-nucleophilic base that will neutralize the HCl generated during the reaction without attacking the electrophile.

  • Acylation: Cool the mixture to 0 °C. Dropwise, add 1.1 eq of chloroacetyl chloride. Causality: Cooling prevents exothermic degradation and minimizes di-acylation side reactions[2].

  • Validation: Stir for 2 hours, allowing it to warm to room temperature. Quench with saturated aqueous NaHCO3​ . Extract with DCM, dry over Na2​SO4​ , and concentrate. Validate via LC-MS for the [M+H]+ 234.089 peak[4].

Protocol B: Downstream SN2 Alkylation (Piperazine Coupling)

Objective: Couple the intermediate with a nucleophile (e.g., 4-phenylpiperazine) to build a D3 receptor agonist framework[1].

Workflow S1 1. Initiation Dissolve intermediate & nucleophile in DMF S2 2. Activation Add K2CO3 & KI (Finkelstein Catalyst) S1->S2 S3 3. Reaction Heat at 60-80°C (Monitor via LC-MS) S2->S3 S4 4. Workup Quench with H2O, Extract with EtOAc S3->S4 S5 5. Validation Confirm [M+H]+ via Mass Spectrometry S4->S5

Figure 2: Standardized SN2 alkylation workflow utilizing in situ Finkelstein activation.

Step-by-Step Methodology:

  • Solvent Selection: Dissolve 1.0 eq of the chloroacetamide intermediate and 1.1 eq of the piperazine derivative in anhydrous DMF. Causality: DMF is a polar aprotic solvent that leaves the nucleophile unsolvated and highly reactive.

  • Catalytic Activation: Add 2.0 eq of anhydrous K2​CO3​ and 0.2 eq of Potassium Iodide (KI). Causality: This is a Finkelstein reaction. KI dynamically converts the alkyl chloride to an alkyl iodide in situ. Iodine is a superior leaving group, significantly lowering the activation energy for the SN2 attack[1]. K2​CO3​ is chosen because stronger bases (like NaOH) would hydrolyze the amide bond.

  • Thermal Processing: Heat the reaction mixture to 60–80 °C under a nitrogen atmosphere for 4–12 hours.

  • Workup & Isolation: Cool to room temperature, dilute with cold water to precipitate inorganic salts, and extract with Ethyl Acetate (EtOAc). Wash the organic layer extensively with brine to remove residual DMF.

  • Purification: Purify via flash column chromatography (Silica gel, EtOAc/Hexanes gradient) to isolate the pure alkylated product.

Safety, Handling, and Storage

  • Toxicity: Chloroacetamides are potent alkylating agents and known skin sensitizers. They can covalently bind to cysteine residues in proteins. Always handle within a certified fume hood using nitrile gloves.

  • Storage: Store the solid intermediate at 4 °C in a desiccator. Exposure to ambient moisture over prolonged periods can lead to slow hydrolysis of the chloro group or the ketal.

References

  • [4] Title: 2-chloro-n-{1,4-dioxaspiro[4.5]decan-8-yl}acetamide - PubChemLite Source: uni.lu URL:

  • [1] Title: Bioisosteric Heterocyclic Versions of 7-{[2-(4-Phenyl-piperazin-1-yl)ethyl]propylamino}-5,6,7,8-tetrahydronaphthalen-2-ol: Identification of Highly Potent and Selective Agonists for Dopamine D3 Receptor with Potent in Vivo Activity | Journal of Medicinal Chemistry - ACS Publications Source: acs.org URL:

  • [2] Title: US10562891B2 - Quinazolinones as PARP14 inhibitors - Google Patents Source: google.com URL:

  • [3] Title: Metanephrine hydrochloride | C10H16ClNO3 | 685304 | 881-95-8 - HPC Standards Inc Source: hpc-standards.us URL:

Sources

Foundational

In Silico Modeling of 2-chloro-N-{1,4-dioxaspiro[4.5]decan-8-yl}acetamide: A Comprehensive Guide to Covalent Inhibitor Profiling

Executive Summary & Molecular Architecture The rational design of targeted covalent inhibitors (TCIs) has experienced a renaissance, moving away from the historical avoidance of reactive compounds toward precision-engine...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Architecture

The rational design of targeted covalent inhibitors (TCIs) has experienced a renaissance, moving away from the historical avoidance of reactive compounds toward precision-engineered electrophiles[1]. This whitepaper provides an authoritative, step-by-step in silico modeling framework for 2-chloro-N-{1,4-dioxaspiro[4.5]decan-8-yl}acetamide , a highly specific covalent binder.

To model this compound accurately, we must deconstruct its architecture into two functional domains:

  • The Warhead (2-chloroacetamide): An electrophilic moiety that undergoes a bimolecular nucleophilic substitution ( SN​2 ) reaction with the thiolate of a target cysteine residue.

  • The Recognition Scaffold (1,4-dioxaspiro[4.5]decane): A bulky, rigid spirocyclic ring system. Its primary role is to drive the initial non-covalent affinity ( Ki​ ) by occupying specific hydrophobic or sterically demanding sub-pockets, thereby pre-organizing the warhead for the chemical step ( kinact​ ).

Modeling this molecule requires a multi-scale computational approach: Quantum Mechanics (QM) to evaluate intrinsic reactivity, Covalent Docking for binding pose prediction, and QM/MM simulations to calculate the free energy of the reaction in the protein environment.

Phase I: Quantum Mechanical (QM) Profiling of Intrinsic Reactivity

The Causality of QM in Chloroacetamide Design

A common pitfall in in silico covalent drug design is relying solely on the Lowest Unoccupied Molecular Orbital (LUMO) energy to predict reactivity. While this works for Michael acceptors (like acrylamides) where the nucleophile attacks the π∗ LUMO, it fails for chloroacetamides. For 2-chloroacetamides, the nucleophilic thiolate donates electron density into the antibonding orbital of the C–Cl bond ( σC−Cl∗​ ), which is frequently not the global LUMO of the molecule[2]. Therefore, standard frontier orbital analysis is insufficient; we must explicitly calculate the activation free energy ( ΔG‡ ) of the SN​2 transition state.

Protocol 1: QM Transition State (TS) Optimization

To evaluate the intrinsic reactivity of 2-chloro-N-{1,4-dioxaspiro[4.5]decan-8-yl}acetamide against off-target liabilities (e.g., Glutathione), follow this step-by-step QM protocol:

  • Ligand Preparation: Generate the 3D conformers of the spiro-compound. Ensure the cyclohexyl ring of the 1,4-dioxaspiro[4.5]decane moiety is in its lowest-energy chair conformation.

  • Nucleophile Modeling: Use methylthiolate ( CH3​S− ) as a computationally efficient surrogate for the cysteine/GSH thiolate[2].

  • Level of Theory Selection: Utilize Density Functional Theory (DFT). The ω B97XD functional with a cc-pVDZ basis set is highly recommended, as it accurately captures the dispersion forces critical for thio- SN​2 transition states[2].

  • Reaction Coordinate Scan: Perform a relaxed potential energy surface (PES) scan by decreasing the distance between the sulfur atom of methylthiolate and the α -carbon of the chloroacetamide from 4.0 Å to 1.8 Å in 0.1 Å increments.

  • TS Optimization & Frequency Calculation: Isolate the highest energy structure from the scan and submit it for TS optimization (using the Berny algorithm). Confirm the TS by verifying the presence of exactly one imaginary frequency corresponding to the C-S bond formation and C-Cl bond breaking.

Quantitative Reactivity Data

The table below summarizes the expected QM-derived descriptors for various chloroacetamides compared to our target spiro-compound, illustrating how steric bulk on the nitrogen alters reactivity[3].

Compound ClassRepresentative WarheadLUMO Energy (eV) ΔG‡ (kcal/mol)Primary Mechanism
Primary Chloroacetamide −CH2​Cl ~1.50~12.0 SN​2
N,N-dimethyl chloroacetamide −N(CH3​)−CH2​Cl 1.74~10.0 SN​2
N-methyl chloroacetamide −NH−CH2​Cl 2.64~15.5 SN​2
Spiro-chloroacetamide −NH−CH2​Cl (Bulky) ~2.50 ~16.2 SN​2

Note: The secondary amide in our spiro-compound results in a higher activation barrier compared to tertiary amides, providing a favorable profile to avoid indiscriminate off-target toxicity.

Phase II: Covalent Docking Protocol

Covalent inhibition is a two-step process: E+I⇌E⋅I→E−I . The docking protocol must simulate both the non-covalent pre-organization ( E⋅I ) and the subsequent covalent bond formation. We utilize a reactive docking protocol akin to WIDOCK or CovDock[4].

G N1 Ligand Conformational Sampling (Spiro-ring) N3 Non-Covalent Docking (K_i Optimization) N1->N3 N2 Target Cysteine Identification & Prep N2->N3 N4 Distance/Angle Filter (S-C distance < 3.5 Å) N3->N4 N5 Covalent Pseudo-Bond Formation N4->N5 Valid Trajectory N6 MM Minimization & Pose Scoring N5->N6

Workflow for covalent docking of chloroacetamide derivatives.

Protocol 2: Step-by-Step Covalent Docking
  • Receptor Preparation: Isolate the target protein structure. Ensure the catalytic/target cysteine is deprotonated (thiolate form, S− ), as this is the active nucleophile at physiological pH for highly reactive cysteines[5].

  • Non-Covalent Pre-Docking: Dock the intact 2-chloro-N-{1,4-dioxaspiro[4.5]decan-8-yl}acetamide into the binding site using a standard empirical scoring function. The bulky 1,4-dioxaspiro[4.5]decane ring will dictate the primary binding pose.

  • Geometric Filtering (The Bürgi-Dunitz Trajectory): Filter the generated poses. For a viable SN​2 reaction, the distance between the cysteine sulfur and the ligand's α -carbon must be ≤3.5 Å. Furthermore, the angle formed by SCys​⋯Cα​−Cl must be approximately 180° (backside attack).

  • Pseudo-Bond Formation: For poses passing the geometric filter, delete the chlorine atom and create a covalent bond between the cysteine sulfur and the α -carbon.

  • Complex Minimization: Perform a Molecular Mechanics (MM) minimization of the newly formed covalent complex (using an OPLS4 or AMBER force field) to resolve any steric clashes introduced during bond formation, particularly focusing on the accommodation of the spiro-ring.

Phase III: QM/MM Free Energy Simulations

While covalent docking provides a static pose, the flexibility of the protein and the exact free energy barrier of the reaction within the binding pocket must be validated using hybrid Quantum Mechanics/Molecular Mechanics (QM/MM)[5].

QM_MM S1 Classical MD Equilibration (100 ns, NPT Ensemble) S2 QM/MM Partitioning (QM: Warhead + Cys thiolate) S1->S2 S3 Umbrella Sampling (Reaction Coordinate: S-C bond) S2->S3 S4 WHAM Analysis (PMF Generation) S3->S4 S5 Activation Free Energy (ΔG‡) Calculation S4->S5

QM/MM free energy simulation pipeline for SN2 reaction profiling.

Protocol 3: QM/MM Umbrella Sampling
  • System Solvation & Equilibration: Embed the non-covalent complex in a TIP3P water box. Neutralize with counter-ions. Run a 100 ns classical Molecular Dynamics (MD) simulation to equilibrate the spiro-ring within the pocket.

  • QM/MM Partitioning: Define the QM region. This must include the entire chloroacetamide warhead and the side chain of the target cysteine (up to the Cβ​ atom, capped with a hydrogen link atom). The 1,4-dioxaspiro[4.5]decane ring can remain in the MM region to save computational cost, as it does not participate electronically in the reaction[5].

  • Umbrella Sampling: Define the reaction coordinate (RC) as the distance between the nucleophilic sulfur and the electrophilic carbon. Set up 15-20 umbrella windows from RC = 4.0 Å down to 1.8 Å. Apply a harmonic restraint (e.g., 100 kcal/mol/Ų) to hold the system at each RC.

  • PMF Generation: Run 10-20 ps of QM/MM MD per window. Use the Weighted Histogram Analysis Method (WHAM) to unbias the data and generate the Potential of Mean Force (PMF) curve. The peak of this curve represents the ΔG‡ in the protein environment.

Conclusion

The in silico modeling of 2-chloro-N-{1,4-dioxaspiro[4.5]decan-8-yl}acetamide requires a rigorous understanding of both the physical chemistry of the chloroacetamide warhead and the steric demands of the spirocyclic scaffold. By moving beyond simple LUMO approximations and employing robust TS optimization, reactive geometric filtering, and QM/MM free energy profiling, researchers can accurately predict both the binding affinity and the inactivation kinetics of this unique covalent inhibitor.

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for the N-Acetylation of 1,4-Dioxaspiro[4.5]decan-8-amine

Introduction & Mechanistic Rationale 1,4-Dioxaspiro[4.5]decan-8-amine is a highly versatile building block in medicinal chemistry, functioning as a ketal-protected derivative of 4-aminocyclohexanone. This specific scaffo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

1,4-Dioxaspiro[4.5]decan-8-amine is a highly versatile building block in medicinal chemistry, functioning as a ketal-protected derivative of 4-aminocyclohexanone. This specific scaffold is frequently utilized in the drug development pipeline, particularly in the synthesis of PARP14 inhibitors[1], IRAK4 inhibitors[2], and therapies aimed at restoring mutant p53 function[3]. The ethylene ketal serves a critical purpose: it masks the ketone moiety, preventing unwanted enolization, aldol condensations, or reductive amination side-reactions during the functionalization of the primary amine.

The N-acetylation of this compound requires precise conditions to ensure high yields while preserving the acid-sensitive 1,4-dioxolane (ketal) protecting group.

Causality in Reagent Selection:

  • Acylating Agent: Acetic anhydride ( Ac2​O ) is strictly preferred over acetyl chloride ( AcCl ). Acetyl chloride generates anhydrous hydrochloric acid ( HCl ) as a byproduct, which can rapidly cleave the ketal group. Acetic anhydride generates acetic acid, a weaker acid that is easier to buffer[1].

  • Base/Acid Scavenger: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) is essential. TEA acts as a Brønsted base to neutralize the acetic acid byproduct in real-time, preventing localized pH drops that would otherwise trigger ketal hydrolysis[2].

  • Solvent: Dichloromethane (DCM) is utilized for its excellent solvating power and non-nucleophilic nature, allowing the reaction to proceed smoothly at low temperatures.

Experimental Workflow

G SM 1,4-dioxaspiro[4.5]decan-8-amine (Starting Material) Reagents Ac2O + TEA in DCM (0 °C to RT) SM->Reagents Reaction N-Acetylation (Exothermic) Reagents->Reaction Quench Sat. NaHCO3 Quench (Neutralizes HOAc) Reaction->Quench Prevents Ketal Deprotection Product N-(1,4-dioxaspiro[4.5]decan-8-yl)acetamide (Stable Ketal) Quench->Product Organic Extraction & Concentration

Fig 1. Workflow for N-acetylation of 1,4-dioxaspiro[4.5]decan-8-amine preserving the ketal.

Quantitative Data & Stoichiometry

The following table outlines the optimized stoichiometry for a standard 10 mmol scale reaction.

Reagent / MaterialMW ( g/mol )EquivalentsAmountDensity (g/mL)Role
1,4-dioxaspiro[4.5]decan-8-amine 157.211.01.57 gN/ALimiting Reagent
Acetic Anhydride ( Ac2​O ) 102.091.21.13 mL1.08Acylating Agent
Triethylamine (TEA) 101.192.02.78 mL0.726Acid Scavenger
Dichloromethane (DCM) 84.93-20.0 mL1.33Solvent

Step-by-Step Protocol

Phase 1: Preparation and Addition
  • Reaction Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar. Flush the flask with inert gas (Nitrogen or Argon) to prevent ambient moisture from interfering with the anhydride.

  • Dissolution: Add 1,4-dioxaspiro[4.5]decan-8-amine (1.57 g, 10.0 mmol) to the flask, followed by anhydrous DCM (20 mL). Stir until completely dissolved.

  • Base Addition: Inject Triethylamine (2.78 mL, 20.0 mmol) into the stirring solution.

  • Temperature Control: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 5 minutes. Causality: Acetylation of primary amines is highly exothermic; initiating the reaction at 0 °C prevents thermal runaway and minimizes the formation of di-acetylated side products.

  • Acylation: Slowly add Acetic Anhydride (1.13 mL, 12.0 mmol) dropwise over 5 minutes via a syringe.

Phase 2: Execution and Monitoring
  • Propagation: Remove the ice bath and allow the reaction mixture to warm to Room Temperature (RT). Stir continuously for 1 to 2 hours[2].

  • In-Process Control (IPC): Monitor the reaction via Thin Layer Chromatography (TLC) using a 5% Methanol in DCM solvent system.

    • Self-Validation: The starting material (primary amine) will stain bright pink/purple with Ninhydrin. The product (acetamide) is UV-inactive and will not stain well with Ninhydrin; use Potassium Permanganate ( KMnO4​ ) or Phosphomolybdic Acid (PMA) to visualize the product spot (higher Rf​ than the amine).

Phase 3: Workup and Isolation
  • Quenching (Critical Step): Once starting material is consumed, cool the flask back to 0 °C and slowly add 15 mL of saturated aqueous Sodium Bicarbonate ( NaHCO3​ ). Causality: This neutralizes the remaining acetic anhydride and the acetic acid byproduct. Failing to neutralize the acid before solvent evaporation will inevitably lead to the hydrolysis of the ketal during concentration.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with additional DCM (2 × 15 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous Sodium Sulfate ( Na2​SO4​ ). Filter the drying agent.

  • Concentration: Concentrate the filtrate under reduced pressure (rotary evaporator) at a water bath temperature not exceeding 35 °C to afford the crude N-(1,4-dioxaspiro[4.5]decan-8-yl)acetamide as a white solid or pale oil.

  • Purification: If necessary, purify via flash column chromatography (Silica gel, eluting with a gradient of 50-100% Ethyl Acetate in Hexanes)[1].

Analytical Self-Validating Systems

To ensure the structural integrity of the product and confirm that the ketal remains intact, validate the isolated compound against the following analytical benchmarks:

  • LC-MS: The expected exact mass for C10​H17​NO3​ is 199.12. Look for the [M+H]+ peak at m/z 200.1 [1].

  • 1 H NMR (400 MHz, CDCl3​ ):

    • Confirmation of Acetylation: Appearance of a sharp singlet at ~1.97 ppm (3H, −C(=O)CH3​ ) and a broad doublet at ~5.40 ppm (1H, −NH ).

    • Confirmation of Ketal Preservation: The characteristic multiplet/singlet for the four protons of the ethylene ketal bridge ( −O−CH2​−CH2​−O− ) must remain clearly visible at ~3.94 ppm (4H). Disappearance of this peak and the appearance of a ketone carbonyl in 13 C NMR (~210 ppm) indicates accidental deprotection.

References

  • Title: Quinazolinones as PARP14 inhibitors (US Patent 10,562,891)
  • Title: IRAK4 inhibitors (US Patent 12,240,832)
  • Title: Methods and compounds for restoring mutant p53 function (WO2021061643A1)

Sources

Application

Synthesis of 2-chloro-N-substituted Acetamides from Spiro Amines: An Application and Protocol Guide

Introduction: The Significance of 2-chloro-N-substituted Acetamides in Modern Chemistry The 2-chloro-N-substituted acetamide scaffold is a cornerstone in synthetic and medicinal chemistry.[1][2] Its prevalence stems from...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of 2-chloro-N-substituted Acetamides in Modern Chemistry

The 2-chloro-N-substituted acetamide scaffold is a cornerstone in synthetic and medicinal chemistry.[1][2] Its prevalence stems from the stable amide linkage and the reactive C-Cl bond, which serves as a versatile handle for further molecular elaboration through nucleophilic substitution.[1][3] This dual functionality makes these compounds highly valuable intermediates in the synthesis of a wide array of biologically active molecules, including pharmaceuticals, herbicides, and other fine chemicals.[4][5][6] Spirocyclic structures, characterized by two rings sharing a single carbon atom, are of particular interest due to their unique three-dimensional conformations, which can impart favorable pharmacological properties such as increased potency and selectivity.[7][8][9] The incorporation of a spiro amine moiety into a 2-chloro-N-substituted acetamide framework, therefore, represents a compelling strategy for the generation of novel chemical entities with potential therapeutic applications.[10][11]

This guide provides a comprehensive overview of the synthesis of 2-chloro-N-substituted acetamides derived from spiro amines, intended for researchers, scientists, and professionals in drug development. It will delve into the underlying reaction mechanism, offer detailed and validated experimental protocols, and discuss essential analytical techniques for product characterization.

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis of 2-chloro-N-substituted acetamides from spiro amines proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the spiro amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This initial addition step forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group. A base is typically added to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.

Reaction_Mechanism cluster_reactants Reactants cluster_products Products SpiroAmine Spiro Amine (R₂NH) TetrahedralIntermediate Tetrahedral Intermediate SpiroAmine->TetrahedralIntermediate Nucleophilic Attack ChloroacetylChloride Chloroacetyl Chloride (ClCOCH₂Cl) ChloroacetylChloride->TetrahedralIntermediate Base Base (e.g., Triethylamine) Byproduct Base•HCl Salt Base->Byproduct Product 2-chloro-N-substituted Acetamide TetrahedralIntermediate->Product Elimination of Cl⁻

Caption: General mechanism for the synthesis of 2-chloro-N-substituted acetamides.

Experimental Protocols

This section details a robust and scalable protocol for the chloroacetylation of a generic spiro amine.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Spiro Amine≥98%Commercially Available
Chloroacetyl Chloride≥99%Commercially AvailableHighly corrosive and moisture-sensitive.[12]
Triethylamine (TEA)Anhydrous, ≥99.5%Commercially AvailableActs as an HCl scavenger.
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially AvailableReaction solvent.
Deionized WaterFor work-up.
Brine (saturated NaCl solution)For work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)For drying the organic phase.
EthanolReagent GradeFor recrystallization.
Equipment
  • Round-bottom flask equipped with a magnetic stir bar

  • Dropping funnel

  • Ice-water bath

  • Magnetic stirrer/hotplate

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and flask for vacuum filtration

  • Standard laboratory glassware

Safety Precautions
  • Chloroacetyl chloride is highly corrosive, toxic, and a lachrymator. It reacts violently with water. [4][12][13][14][15] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and chemically resistant gloves.[12][13]

  • Anhydrous conditions are recommended to prevent the hydrolysis of chloroacetyl chloride.[12]

  • The reaction is exothermic; therefore, controlled addition of chloroacetyl chloride at a low temperature is crucial.

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the spiro amine (1.0 eq) and anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.2 M.

  • Base Addition: Add triethylamine (1.1-1.2 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Addition of Chloroacetyl Chloride: Add chloroacetyl chloride (1.05-1.1 eq) dropwise to the stirred solution over 15-30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by slowly adding deionized water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with deionized water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically a solid. Purify by recrystallization from a suitable solvent, such as ethanol, to obtain the pure 2-chloro-N-substituted acetamide.[16][17]

Experimental_Workflow Start Start: Spiro Amine, TEA, Anhydrous DCM Cooling Cool to 0 °C Start->Cooling Addition Dropwise Addition of Chloroacetyl Chloride Cooling->Addition Reaction Stir at Room Temperature (2-4h) Addition->Reaction Workup Aqueous Work-up (Water, Brine) Reaction->Workup Drying Dry (Na₂SO₄), Filter, Concentrate Workup->Drying Purification Recrystallization Drying->Purification FinalProduct Pure 2-chloro-N-substituted Acetamide Purification->FinalProduct

Caption: Workflow for the synthesis of 2-chloro-N-substituted acetamides.

Data Presentation: Expected Outcomes

The described protocol generally provides good to excellent yields of the desired product. The following table summarizes typical reaction parameters.

Spiro Amine SubstrateReaction Time (h)SolventBaseTypical Yield (%)
Representative Spiro Amine2-4DCMTEA85-95%

Analytical and Characterization Methods

To ensure the identity and purity of the synthesized 2-chloro-N-substituted acetamide, a combination of analytical techniques is essential.[18]

  • Thin Layer Chromatography (TLC): Used to monitor the progress of the reaction. A suitable eluent system (e.g., ethyl acetate/hexanes) should be developed to achieve good separation between the starting material, product, and any byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the proton environment in the molecule. Expect to see characteristic signals for the methylene protons adjacent to the carbonyl and chlorine atoms, as well as signals corresponding to the spirocyclic framework.

    • ¹³C NMR: Confirms the presence of all carbon atoms in the molecule, including the characteristic carbonyl and C-Cl signals.

  • Mass Spectrometry (MS): Determines the molecular weight of the product and provides information about its fragmentation pattern, further confirming its identity.[18][19] Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique used for this purpose.[18][19]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the functional groups present in the molecule. A strong absorption band in the region of 1650-1680 cm⁻¹ is indicative of the amide carbonyl group.[18]

Conclusion

The synthesis of 2-chloro-N-substituted acetamides from spiro amines is a reliable and efficient method for generating valuable building blocks for drug discovery and development. The protocol outlined in this guide, when coupled with rigorous safety practices and thorough analytical characterization, provides a solid foundation for researchers to produce these important compounds with high purity and in good yield. The versatility of the chloroacetamide moiety opens up a vast chemical space for the creation of novel and complex spiro-heterocyclic compounds with diverse biological activities.[7][10]

References

  • Publish. Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. Available from: [Link]

  • Taylor & Francis. Review of synthesis and various biological activities of spiro heterocyclic compounds comprising oxindole and pyrrolidine moities. Available from: [Link]

  • Bentham Science. Review on the Synthesis of Bio-Active Spiro-Fused Heterocyclic Molecules. Available from: [Link]

  • Wikipedia. Chloroacetyl chloride. Available from: [Link]

  • Taylor & Francis Online. Review of synthesis and various biological activities of spiro heterocyclic compounds comprising oxindole and pyrrolidine moities. Available from: [Link]

  • Taylor & Francis. An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Available from: [Link]

  • National Institutes of Health. Syntheses and medicinal chemistry of spiro heterocyclic steroids. Available from: [Link]

  • Sphinxsai. A facile amidation of chloroacetyl chloride using DBU. Available from: [Link]

  • NJ.gov. Common Name: CHLOROACETYL CHLORIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED W. Available from: [Link]

  • INCHEM. ICSC 0845 - CHLOROACETYL CHLORIDE. Available from: [Link]

  • Loba Chemie. CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS CAS-No. Available from: [Link]

  • ResearchGate. Reaction of aryl amine with chloroacetyl chloride in the presence of... Available from: [Link]

  • U.S. Geological Survey. Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry. Available from: [Link]

  • ResearchGate. An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Available from: [Link]

  • SIELC Technologies. Separation of Acetamide on Newcrom R1 HPLC column. Available from: [Link]

  • ResearchGate. Scheme 4. Synthesis of N-substituted chloroacetamides. Available from: [Link]

  • Taylor & Francis. An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Available from: [Link]

  • PubMed. Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol. Available from: [Link]

  • Google Patents. US2321278A - Preparation of chloroacetamide.
  • Semantic Scholar. An Orthogonal Approach for Determination of Acetamide Content in Pharmaceutical Drug Substance and Base-Contaminated Acetonitrile by GC and GC-MS External Method. Available from: [Link]

  • MDPI. N′-Substituted 2-Aminoacetanilides as Precursors for New 1,4-Benzodiazepin-2-Ones: Synthesis and Structural Study. Available from: [Link]

  • ResearchGate. (PDF) Synthesis of some aromatic chloro acetamide from aromatic amines compounds, and (Z) -5- (4-dimctlryl amino benzelidcn) -2- amino - thiazalidin -4- one derivatives. Available from: [Link]

  • PubMed. Removal of Neutral Chloroacetamide Herbicide Degradates During Simulated Unit Processes for Drinking Water Treatment. Available from: [Link]

  • ResearchGate. Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Available from: [Link]

  • ResearchGate. An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Available from: [Link]

  • Google Patents. CN102887832A - Method for synthesizing chloroacetamide compound with large steric hindrance by water phase reaction.
  • Organic Syntheses. chloroacetamide - Organic Syntheses Procedure. Available from: [Link]

  • University of Colorado Boulder. Recrystallization1. Available from: [Link]

  • Chemguide. reaction between acyl chlorides and amines - addition / elimination. Available from: [Link]

  • Chemistry Stack Exchange. Acetylation of Secondary amines. Available from: [Link]

  • Scholars Research Library. Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Available from: [Link]

  • ACS Publications. Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. Available from: [Link]

  • PubMed. Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. Available from: [Link]

Sources

Method

Cell-based assays for evaluating 2-chloro-N-{1,4-dioxaspiro[4.5]decan-8-yl}acetamide

Application Note: Cell-Based Assays for Evaluating Covalent Engagement of 2-chloro-N-{1,4-dioxaspiro[4.5]decan-8-yl}acetamide Introduction & Scientific Rationale The development of targeted covalent inhibitors (TCIs) has...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Cell-Based Assays for Evaluating Covalent Engagement of 2-chloro-N-{1,4-dioxaspiro[4.5]decan-8-yl}acetamide

Introduction & Scientific Rationale

The development of targeted covalent inhibitors (TCIs) has undergone a renaissance, driven by the need to drug challenging targets such as mutant kinases, E3 ubiquitin ligases, and transcription factors. The compound 2-chloro-N-{1,4-dioxaspiro[4.5]decan-8-yl}acetamide represents a highly specialized covalent fragment building block designed for cysteine-directed ligand discovery.

The Causality of the Chemical Design:

  • The Chloroacetamide Warhead: Unlike highly reactive iodoacetamides that indiscriminately alkylate the proteome, or acrylamides that often require a highly optimized binding trajectory for Michael addition, chloroacetamides serve as "mild electrophiles"[1]. They strike an optimal balance, reacting preferentially with hyper-reactive, low-pKa cysteines in binding pockets while maintaining sufficient stability in the cellular milieu[2].

  • The 1,4-dioxaspiro[4.5]decane Scaffold: This spiro-ketal moiety provides a rigid, sp³-hybridized, three-dimensional vector. In fragment-based drug discovery (FBDD), flat aromatic rings often fail to engage shallow or cryptic pockets. The spiro-system introduces steric bulk and lipophilicity, predisposing the molecule to adopt favorable conformations for non-covalent recognition prior to covalent bond formation.

To evaluate this compound, we cannot rely solely on standard biochemical IC50 assays. Covalent inhibition is a two-step process: initial reversible binding ( KI​ ) followed by irreversible bond formation ( kinact​ ). Therefore, we must deploy a self-validating cellular assay triad that confirms cell permeability, target engagement, and the irreversible nature of the binding[3].

The Self-Validating Assay Triad

To establish rigorous proof of mechanism, your experimental design must answer three sequential questions:

  • Does the fragment enter the cell and bind the target? (NanoBRET Target Engagement)

  • Is the binding site-specific to the reactive cysteine? (Competitive ABPP)

  • Is the inhibition genuinely irreversible? (Washout Assay)

G Cmpd 2-chloro-N-{1,4-dioxaspiro[4.5]decan-8-yl}acetamide (Mild Electrophile) Complex Reversible Non-Covalent Complex (Affinity Driven) Cmpd->Complex Cell Entry & Binding Target Target Protein (Reactive Cysteine) Target->Complex Adduct Irreversible Covalent Adduct (S-Alkylation) Complex->Adduct kinact (Covalent Bond Formation) Phenotype Sustained Target Inhibition (Post-Washout) Adduct->Phenotype Washout Resistant

Fig 1: Kinetic mechanism of covalent target engagement and sustained inhibition.

Detailed Experimental Protocols

Protocol A: Live-Cell NanoBRET Target Engagement Assay

The NanoBRET assay is the gold standard for measuring real-time, live-cell target engagement. By fusing your target protein to NanoLuc luciferase, you can monitor the displacement of a fluorescent tracer by your chloroacetamide fragment[4]. A hallmark of covalent inhibitors in this assay is a time-dependent shift in IC50 ; as the covalent bond forms over time, the apparent potency increases[5].

Step-by-Step Methodology:

  • Cell Seeding & Transfection: Seed HEK293T cells in a 96-well white plate at 2×104 cells/well. Transfect with the NanoLuc-Target fusion plasmid using a lipid-based reagent. Incubate for 24 hours at 37°C.

  • Tracer Addition: Replace the media with Opti-MEM containing the appropriate NanoBRET fluorescent tracer (at its predetermined Kd​ concentration).

  • Compound Treatment (Time-Course): Add 2-chloro-N-{1,4-dioxaspiro[4.5]decan-8-yl}acetamide in a 10-point dose-response curve (e.g., 100 µM to 10 nM). Prepare duplicate plates for 1-hour and 4-hour incubations.

  • Substrate Addition: Add the NanoBRET NanoGlo Substrate and extracellular NanoLuc inhibitor (to quench signal from dead cells).

  • Detection: Read the plate on a luminescence microplate reader equipped with appropriate filters (Donor: 450 nm, Acceptor: 610 nm).

  • Analysis: Calculate the BRET ratio (Acceptor/Donor). Plot the dose-response curves. A leftward shift of the IC50 from 1 hour to 4 hours validates the covalent mechanism.

Protocol B: Competitive Activity-Based Protein Profiling (ABPP)

To prove that the chloroacetamide is specifically alkylating the target cysteine, we use competitive ABPP. If the fragment occupies the cysteine in live cells, it will block the subsequent labeling by a broad-spectrum reactive probe (e.g., Iodoacetamide-Rhodamine)[6].

Workflow Step1 Live Cell Treatment (Fragment Incubation) Step2 Cell Lysis & Proteome Extraction Step1->Step2 Step3 IA-Rhodamine Labeling (Binds Free Cysteines) Step2->Step3 Step4 SDS-PAGE & Fluorescence Imaging Step3->Step4 Step5 Quantify Band Depletion (Target Engagement) Step4->Step5

Fig 2: Competitive Activity-Based Protein Profiling (ABPP) workflow for live cells.

Step-by-Step Methodology:

  • In Cellulo Labeling: Treat target-expressing cells (e.g., 10 cm dish, 80% confluency) with vehicle (DMSO) or 2-chloro-N-{1,4-dioxaspiro[4.5]decan-8-yl}acetamide (10 µM and 50 µM) for 2 hours.

  • Harvest & Lysis: Wash cells 3x with ice-cold PBS to remove unbound compound. Lyse cells in DPBS containing 0.1% NP-40 and protease inhibitors (strictly without DTT or EDTA, which interfere with cysteine reactivity).

  • Probe Labeling: Normalize protein concentrations to 2 mg/mL. Add IA-Rhodamine (Iodoacetamide-tetramethylrhodamine) to a final concentration of 1 µM. Incubate in the dark at room temperature for 1 hour.

  • Quenching: Quench the reaction by adding 4x Laemmli buffer containing 200 mM DTT and boiling for 5 minutes.

  • Resolution & Imaging: Resolve the proteome via SDS-PAGE. Scan the gel using a fluorescence scanner (e.g., Typhoon) at the TAMRA channel (Ex 532 nm / Em 580 nm).

  • Interpretation: A successful covalent engagement is visualized as a dose-dependent disappearance of the fluorescent band corresponding to your target protein, indicating the cysteine was protected by the chloroacetamide fragment[6].

Protocol C: Cellular Washout Assay
  • Treatment: Treat cells with the compound at IC90​ for 2 hours.

  • Washout: Remove media, wash cells 3x with warm PBS, and add fresh compound-free media.

  • Monitoring: Monitor downstream signaling biomarkers (via Western Blot) or cell viability (via CellTiter-Glo) at 0, 4, 24, and 48 hours post-washout. Covalent modifiers will maintain target suppression until the protein is re-synthesized by the cell[4].

Data Presentation & Expected Metrics

When evaluating 2-chloro-N-{1,4-dioxaspiro[4.5]decan-8-yl}acetamide, summarize your quantitative findings in a standardized format to allow medicinal chemists to compare its efficacy against reversible analogs or highly reactive iodoacetamide controls.

Table 1: Expected Target Engagement Metrics for Covalent Profiling

Assay TypeMetric EvaluatedExpected Result for Chloroacetamide FragmentImplication for Drug Design
NanoBRET TE Apparent IC50​ (1 hr vs 4 hr)> 5-fold leftward shift (decrease in IC50​ ) over time.Confirms kinact​ driven covalent bond formation in live cells.
Gel-Based ABPP Band Depletion (%)> 80% depletion of target band at 50 µM; minimal off-target depletion.Validates specific cysteine occupancy over general proteome toxicity.
Washout Assay Target Recovery TimeSustained inhibition > 24 hours post-washout.Proves irreversible binding; efficacy is dictated by protein half-life.
Cell Viability CC50​ (Toxicity)> 100 µM (Low general toxicity).The mild electrophile does not cause non-specific PAINS-related cell death.

References

  • Fragment-based covalent ligand discovery Source: RSC Chemical Biology URL:[Link]

  • Chemoproteomics-Enabled Ligand Screening Yields Covalent RNF114-Based Degraders Source: bioRxiv URL:[Link]

  • Rapid, potent, and persistent covalent chemical probes to deconvolute PI3Kα signaling Source: RSC Chemical Biology URL:[Link]

  • Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening Source: PMC - NIH URL:[Link]

  • Design, Synthesis and Characterization of Covalent KDM5 Inhibitors Source: D-NB URL:[Link]

  • Size-Dependent Target Engagement of Covalent Probes Source: Journal of Medicinal Chemistry URL:[Link]

Sources

Application

Covalent Fragment-Based Drug Discovery: Application of 2-chloro-N-{1,4-dioxaspiro[4.5]decan-8-yl}acetamide in Targeted Cysteine Modification

Executive Summary & Mechanistic Rationale In the evolving landscape of Fragment-Based Drug Discovery (FBDD), targeted covalent inhibitors (TCIs) have transitioned from being perceived as promiscuous liabilities to highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the evolving landscape of Fragment-Based Drug Discovery (FBDD), targeted covalent inhibitors (TCIs) have transitioned from being perceived as promiscuous liabilities to highly sought-after precision therapeutics. The compound 2-chloro-N-{1,4-dioxaspiro[4.5]decan-8-yl}acetamide represents a highly rationalized architectural approach to covalent fragment design.

This molecule combines two critical functional domains:

  • The Electrophilic Warhead ( α -chloroacetamide): Chloroacetamides offer a finely tuned balance of intrinsic reactivity. They are generally more reactive than acrylamides but significantly less promiscuous than fluorosulfates or epoxides [1]. They undergo an SN​2 alkylation with the thiolate form of target cysteine residues, resulting in irreversible thioether formation.

  • The Scaffold (1,4-dioxaspiro[4.5]decane): This spirocyclic moiety is a ketal-protected 4-aminocyclohexanone. In FBDD, the primary challenge after identifying a hit is "fragment growing." The spiroketal acts as a masked ketone . Once the fragment is covalently anchored to the target protein and structurally validated via X-ray crystallography, the ketal can be hydrolyzed under mild acidic conditions to reveal a ketone. This ketone serves as an ideal, highly directional vector for reductive amination, allowing medicinal chemists to rapidly grow the fragment into adjacent binding sub-pockets [2].

Covalent FBDD Workflow

The integration of this fragment into a screening cascade requires a self-validating system to ensure that binding is both target-specific and cysteine-dependent, rather than an artifact of hyper-reactivity.

FBDD_Workflow A Covalent Library (Chloroacetamides) B GSH Assay (Counter-screen) A->B Filter highly reactive C Intact Protein MS (Primary Screen) B->C t1/2 > 30 min D Peptide Mapping (LC-MS/MS) C->D +197.11 Da Shift E X-ray Crystallography (Validation) D->E Cys Identification F Ketal Deprotection & Fragment Growing E->F Rational Design

Figure 1: High-throughput screening and elaboration workflow for spiroketal chloroacetamide fragments.

Experimental Protocols

As a Senior Application Scientist, I emphasize that every screening protocol must contain internal controls to rule out false positives. The following protocols establish a self-validating system for evaluating 2-chloro-N-{1,4-dioxaspiro[4.5]decan-8-yl}acetamide against a model cysteine-containing target (e.g., Caspase-2 or BTK) [3].

Protocol 1: Intrinsic Reactivity Profiling (GSH Half-Life Assay)

Causality: Before exposing the fragment to a complex protein, we must ensure its intrinsic electrophilicity is not dangerously high. A fragment that reacts instantly with glutathione (GSH) will likely bind indiscriminately to off-target proteins in vivo.

Step-by-Step Methodology:

  • Prepare a 10 mM stock of 2-chloro-N-{1,4-dioxaspiro[4.5]decan-8-yl}acetamide in LC-MS grade DMSO.

  • Prepare a reaction buffer: 100 mM Potassium Phosphate (pH 7.4) containing 5 mM reduced Glutathione (GSH).

  • Initiate the reaction by spiking the fragment to a final concentration of 100 µM (maintaining 1% DMSO final).

  • Incubate at 37°C. Draw 10 µL aliquots at t=0,15,30,60,120,and 240 minutes.

  • Quench each aliquot immediately with 10 µL of 1% Formic Acid in Acetonitrile.

  • Analyze via LC-MS (MRM mode tracking the parent mass m/z 234.09 [M+H]+ ).

  • Validation Metric: An ideal FBDD candidate should exhibit a GSH t1/2​ between 30 and 120 minutes. Fragments with t1/2​<10 minutes are discarded as pan-assay interference compounds (PAINS).

Protocol 2: Intact Protein Mass Spectrometry (Primary Hit Identification)

Causality: Intact MS provides direct, unambiguous evidence of covalent target engagement. By incorporating an N-ethylmaleimide (NEM) blocking control, we prove that the binding is exclusively occurring at accessible cysteine residues.

Step-by-Step Methodology:

  • Dilute the target recombinant protein (e.g., BTK kinase domain) to 2 µM in assay buffer (20 mM HEPES, 150 mM NaCl, pH 7.5).

  • Control Setup (Self-Validation): Split the protein into two aliquots. To Aliquot B (Control), add 1 mM N-ethylmaleimide (NEM) and incubate for 30 minutes to cap all free cysteines.

  • Add 2-chloro-N-{1,4-dioxaspiro[4.5]decan-8-yl}acetamide to both Aliquot A (Test) and Aliquot B (Control) at a final concentration of 50 µM (25x molar excess).

  • Incubate for 2 hours at room temperature.

  • Desalt the samples using a C4 ZipTip or an automated RapidFire system to remove unbound fragment and buffer salts.

  • Analyze via Q-TOF LC-MS. Deconvolute the raw spectra using maximum entropy algorithms.

  • Data Interpretation:

    • The exact mass of the fragment is 233.69 Da. Upon SN​2 reaction with a thiol, HCl (36.46 Da) is lost.

    • Expected Mass Shift: Look for a precise +197.11 Da adduct on the intact protein mass in Aliquot A.

    • Validation: Aliquot B (NEM-capped) must show zero +197.11 Da adducts. If adducts appear in Aliquot B, the fragment is non-specifically acylating lysines or histidines.

Protocol 3: Fragment Elaboration via Ketal Unmasking

Causality: Once the crystal structure of the target-fragment complex is obtained, the 1,4-dioxaspiro[4.5]decane ring is utilized for structure-based drug design (SBDD).

Mechanism A Target Protein (Nucleophilic Cys-SH) C SN2 Alkylation (Thioether Formation) A->C B 2-chloro-N-{1,4-dioxaspiro [4.5]decan-8-yl}acetamide B->C D Covalent Adduct (+197.11 Da) C->D - HCl E Mild Acidic Hydrolysis (Ketal -> Ketone) D->E Unmasking F Reductive Amination (Fragment Growing) E->F Add diversity elements

Figure 2: Chemical mechanism of covalent attachment and subsequent synthetic elaboration.

Synthetic Elaboration Steps:

  • Synthesize the validated hit on a preparative scale.

  • Deprotect the spiroketal using mild aqueous acid (e.g., 10% TFA in DCM/H2O) to yield the corresponding 4-aminocyclohexanone derivative.

  • Utilize the newly exposed ketone as an anchor point. Based on the X-ray electron density map, select a library of primary or secondary amines that project into adjacent unoccupied sub-pockets.

  • Perform reductive amination using Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) to generate a library of "grown" lead compounds with enhanced affinity and selectivity.

Quantitative Data Presentation

The table below summarizes the comparative advantages of the chloroacetamide warhead on the spiroketal scaffold against other common FBDD electrophiles, demonstrating why this specific compound is highly prioritized in modern screening libraries [4].

Electrophile WarheadScaffoldGSH Reactivity ( t1/2​ )Target Labeling Efficiency (2h)Cysteine SelectivityElaboration Potential
α -Chloroacetamide 1,4-dioxaspiro[4.5]decane 45 - 90 min > 85% High (Strictly Cys) Excellent (Masked Ketone)
Acrylamide1,4-dioxaspiro[4.5]decane> 240 min< 30%HighExcellent
Fluoroacetamide1,4-dioxaspiro[4.5]decane< 5 min> 95%Low (Labels Lys/His)Excellent
α -ChloroacetamideSimple Piperidine45 - 90 min> 85%HighModerate (Requires cross-coupling)

Table 1: Comparative profiling of 2-chloro-N-{1,4-dioxaspiro[4.5]decan-8-yl}acetamide against alternative fragment architectures. Data synthesized from standard electrophilic library benchmarking.

References

  • Cuellar, M., et al. (2023). "Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece." Frontiers in Drug Discovery. Available at:[Link]

  • Resnick, E., et al. (2019). "Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening." Journal of the American Chemical Society (JACS). Available at:[Link]

  • CRELUX / WuXi AppTec. (2021). "Covalent fragment-based drug discovery workflow demonstrated on Bruton's Tyrosine Kinase." CRELUX Application Notes. Available at: [Link]

  • Zuegg, J., et al. (2023). "Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery." MDPI Pharmaceuticals. Available at:[Link]

Method

Antimicrobial and antioxidant screening of chloroacetamide derivatives

Application Note: Advanced Profiling of Chloroacetamide Derivatives – Antimicrobial and Antioxidant Screening Workflows 1. Executive Summary & Mechanistic Rationale The escalating crisis of antimicrobial resistance (AMR)...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Profiling of Chloroacetamide Derivatives – Antimicrobial and Antioxidant Screening Workflows

1. Executive Summary & Mechanistic Rationale The escalating crisis of antimicrobial resistance (AMR) necessitates the rapid discovery of novel, multi-targeted pharmacophores. Chloroacetamide derivatives have emerged as highly versatile lead compounds capable of addressing both microbial infections and the associated oxidative stress 1.

Causality in Scaffold Design: The core mechanistic advantage of the chloroacetamide scaffold lies in the electrophilic nature of its α -chlorine atom. This mobility allows for facile nucleophilic substitution by sulfur, nitrogen, or oxygen nucleophiles, enabling the rapid synthesis of diverse libraries such as bis-sulfides and N-aryl 2-chloroacetamides 2. Why target both antimicrobial and antioxidant pathways simultaneously? Bacterial infections frequently induce severe host inflammatory responses characterized by the overproduction of reactive oxygen species (ROS). A dual-action molecule not only disrupts essential bacterial enzymes—such as DNA gyrase and Topoisomerase II—but also mitigates host tissue damage by neutralizing free radicals [[3]]().

2. Experimental Workflow & Pathway Visualization

Pathway A Chloroacetamide Scaffold (Electrophilic α-carbon) B Nucleophilic Substitution (S, N, O nucleophiles) A->B Synthesis C Multifunctional Derivatives (e.g., Bis-sulfides, N-aryl) B->C Diversification D Antimicrobial Pathway Targeting DNA Gyrase / Topo II C->D Bio-assay E Antioxidant Pathway ROS Scavenging (DPPH/ABTS) C->E Bio-assay F Bacterial Cell Death (Membrane/DNA Disruption) D->F Mechanism G Oxidative Stress Mitigation (Radical Neutralization) E->G Mechanism

Figure 1: Mechanistic workflow from chloroacetamide synthesis to dual antimicrobial and antioxidant targeting.

3. Antimicrobial Screening Protocol: Resazurin Microtiter Assay (REMA)

Causality behind the method: Traditional optical density (OD600) measurements are often confounded by the poor aqueous solubility of synthetic chloroacetamide derivatives, which can precipitate and artificially inflate absorbance readings. To circumvent this, we employ the Resazurin Microtiter Assay. Resazurin is a blue, non-fluorescent dye that metabolically active bacteria reduce to resorufin (pink, highly fluorescent). This provides a direct, solubility-independent readout of cell viability, ensuring that observed inhibition is due to true antimicrobial action rather than compound precipitation 4.

Step-by-Step Methodology:

  • Inoculum Preparation: Cultivate target strains (e.g., S. aureus, E. coli) in Mueller-Hinton Broth (MHB) to an exponential growth phase. Adjust the suspension to a 0.5 McFarland standard (~ 1.5×108 CFU/mL) and dilute 1:100 in fresh MHB.

  • Compound Dilution: Dissolve chloroacetamide derivatives in dimethyl sulfoxide (DMSO) to create a 10 mg/mL stock. Perform serial two-fold dilutions in a 96-well microtiter plate using MHB. Ensure final DMSO concentration does not exceed 1% v/v to prevent solvent toxicity.

  • Inoculation & Incubation: Add 50 µL of the diluted bacterial suspension to each well (final volume 100 µL). Incubate the plates at 37°C for 18 hours.

  • Resazurin Addition: Add 10 µL of a 0.02% resazurin aqueous solution to each well. Incubate for an additional 2-4 hours in the dark.

  • Readout: Visually inspect the plates. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Self-Validating System Check: The assay is only deemed valid if it passes three internal controls:

  • Sterility Control (Media + Resazurin): Must remain blue (confirms no contamination).

  • Growth Control (Media + Bacteria + 1% DMSO + Resazurin): Must turn pink (confirms bacterial viability and lack of DMSO toxicity).

  • Positive Control (Standard Antibiotic, e.g., Amoxicillin): Must yield an MIC within established CLSI guidelines 2.

4. Antioxidant Screening Protocol: DPPH Radical Scavenging Assay

Causality behind the method: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is utilized to evaluate the electron-donating capability of the synthesized compounds. Chloroacetamides modified with phenolic or hydrazide moieties can donate a hydrogen atom or electron to the stable DPPH radical, converting it to the diamagnetic DPPH-H molecule. This causes a quantifiable spectrophotometric shift from purple (517 nm) to yellow. This cell-free assay isolates the chemical scavenging capability from complex biological variables 5.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in absolute methanol. Keep protected from light.

  • Reaction Setup: In a 96-well plate, mix 100 µL of the compound (at various concentrations, e.g., 5-100 µM) with 100 µL of the DPPH solution.

  • Incubation: Seal the plate and incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity:

    Scavenging%=(Acontrol​Acontrol​−Asample​​)×100

Self-Validating System Check:

  • Blank Control: Methanol + Compound (corrects for background absorbance of the compound itself).

  • Negative Control: DPPH + Methanol (establishes maximum absorbance, Acontrol​ ).

  • Reference Standard Validation: The assay is validated by running Ascorbic Acid or α -Tocopherol in parallel. The calculated IC50​ for α -Tocopherol must fall near the literature benchmark of ~26 µM to confirm reagent integrity 2.

5. Quantitative Data Presentation & SAR Insights

Structure-Activity Relationship (SAR) studies reveal that the configuration of the substituents significantly dictates the dual-action efficacy. Below is a synthesized comparison of recent high-performing chloroacetamide derivatives.

Table 1: Antimicrobial Efficacy of Selected Chloroacetamide Derivatives

Compound ClassTarget StrainEfficacy MetricReference
N-aryl chloroacetamide (Cmpd 13)Bacillus cereus (G+)MIC = 10 mg/LBadawy et al. [[1]]()
Bis-sulfide pyrimidine (Cmpd 7)Staphylococcus aureus (G+)83.4% InhibitionKhalaf et al. 5
Aryl chloroacetamide (F3)Escherichia coli (G-)Zone = 18 mmSelvinthanuja et al. 4
Amoxicillin (Positive Control)Bacillus cereus (G+)MIC = 80-275 µMBadawy et al. 2

Table 2: Antioxidant Scavenging Activity ( IC50​ / % Inhibition)

Compound ClassAssay TypeEfficacy MetricReference
N-cinnamyl phenylacetamides (1-4)DPPH IC50​ = 9.92–19.06 µMBadawy et al. 2
Bis-sulfide pyrimidine (Cmpd 7)ABTS85.9% InhibitionKhalaf et al. [[5]]()
α -Tocopherol (Standard)DPPH IC50​ = 26.0 µMBadawy et al. 2
L-Ascorbic Acid (Standard)ABTS88.0% InhibitionKhalaf et al. 5

Insight: The data demonstrates that specific chloroacetamide derivatives (e.g., N-cinnamyl phenylacetamides) exhibit superior antioxidant activity compared to the biological standard α -tocopherol, while simultaneously maintaining potent antibacterial efficacy comparable to standard antibiotics 2.

6. Conclusion The systematic screening of chloroacetamide derivatives confirms their potential as dual-action therapeutic agents. By coupling rigorous, self-validating in vitro assays (REMA and DPPH) with in silico molecular docking (targeting DNA gyrase and Topoisomerase II), researchers can confidently identify lead compounds that tackle drug-resistant microorganisms while mitigating oxidative stress 3.

References

  • Badawy, M. E. I., Esmaiel, K. E. E., Badr, M. M., & El-Zemity, S. R. (2024). Synthesis, antimicrobial, antioxidant and molecular docking studies of novel multifunctional chloroacetamide derivatives. Analytical Chemistry Letters, 14(4). 1 &2

  • Murtaza, S., Altaf, A. A., Hamayun, M., et al. (2019). Synthesis, Antibacterial Activity and Docking Studies of Chloroacetamide Derivatives. European Journal of Chemistry, 10, 358-366. 3

  • Khalaf, N. A., Abdel-Latif, E., Ismail, M. A., & Metwally, H. M. (2023). Utilisation of bis-chloroacetamide derivative in the synthesis of new biologically active sulfide compounds. South African Journal of Chemistry, 76. 5

  • Selvinthanuja, C., et al. (2023). Synthesis and docking study of aryl acetamide derivatives as an antimicrobial agents. Annals of Phytomedicine, 12(1), 467-476. 4

Technical Notes & Optimization

Troubleshooting

Stability issues of 2-chloro-N-{1,4-dioxaspiro[4.5]decan-8-yl}acetamide in solution

Technical Support Center: 2-chloro-N-{1,4-dioxaspiro[4.5]decan-8-yl}acetamide A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support guide for 2-chloro-N-{1,4-dioxaspiro[...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 2-chloro-N-{1,4-dioxaspiro[4.5]decan-8-yl}acetamide

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for 2-chloro-N-{1,4-dioxaspiro[4.5]decan-8-yl}acetamide. This document, prepared by our team of application scientists, is designed to provide in-depth insights and practical solutions for stability issues you may encounter while working with this compound in solution. We will explore the underlying chemical principles governing its stability and provide actionable troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of 2-chloro-N-{1,4-dioxaspiro[4.5]decan-8-yl}acetamide that influence its stability?

A1: The molecule possesses two key functional groups that are susceptible to degradation in solution:

  • A Chloroacetamide Moiety: This group consists of an amide bond and an alpha-chloro substituent. Amide bonds, while generally more stable than esters, can undergo hydrolysis under both acidic and basic conditions.[1][2][3] The presence of the electron-withdrawing chlorine atom can influence the reactivity of the adjacent carbonyl group.

  • A Spiroketal (1,4-dioxaspiro[4.5]decane): This functional group acts as a protecting group for a ketone. Spiroketals are known to be stable under basic and neutral conditions but are highly susceptible to acid-catalyzed hydrolysis, which regenerates the parent ketone and diol.[4][5]

Q2: What are the most likely degradation pathways for this compound in an aqueous solution?

A2: Based on its structure, there are two primary degradation pathways:

  • Acid-Catalyzed Hydrolysis of the Spiroketal: In acidic environments, the spiroketal is likely to be the most labile part of the molecule. The reaction involves protonation of one of the ketal oxygens, followed by cleavage of the carbon-oxygen bond to form a resonance-stabilized carbocation intermediate.[4][6] Subsequent attack by water leads to the formation of the corresponding ketone and ethylene glycol.

  • Hydrolysis of the Chloroacetamide Linkage: This can occur under both acidic and basic conditions.[7][8][9]

    • Under acidic conditions, the carbonyl oxygen is protonated, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[1]

    • Under basic conditions, the hydroxide ion can directly attack the carbonyl carbon or participate in an SN2 reaction, substituting the chloride with a hydroxide.[8][10][11]

Q3: How does pH affect the stability of the compound?

A3: The stability of this compound is highly pH-dependent.

  • Acidic pH (pH < 6): Significant degradation is expected due to the rapid hydrolysis of the spiroketal.[4] The chloroacetamide group may also hydrolyze, although this is often a slower process.[7]

  • Neutral pH (pH ≈ 7): The compound is expected to be most stable at or near neutral pH, as both the spiroketal and the amide are relatively resistant to hydrolysis under these conditions.[4][12]

  • Basic pH (pH > 8): The spiroketal is generally stable, but the chloroacetamide group becomes susceptible to base-catalyzed hydrolysis.[8][10]

Q4: What role do temperature and solvent play in the stability of the compound?

A4: Higher temperatures will generally accelerate the rate of all degradation reactions. The choice of solvent is also critical. Protic solvents, especially water, can participate directly in hydrolysis reactions. The use of aprotic organic solvents may enhance stability, provided the compound is soluble and the solvent is free of acidic or basic impurities.

Visualizing Degradation Pathways

The two primary degradation pathways are illustrated below. Understanding these pathways is the first step in diagnosing and mitigating stability issues.

G cluster_acid Acid-Catalyzed Hydrolysis (pH < 6) cluster_base Base-Catalyzed Hydrolysis (pH > 8) A 2-chloro-N-{1,4-dioxaspiro [4.5]decan-8-yl}acetamide B Protonation of Ketal Oxygen A->B + H+ C Formation of Resonance- Stabilized Carbocation B->C Rate-determining step D Ketone and Diol Products C->D + H2O X 2-chloro-N-{1,4-dioxaspiro [4.5]decan-8-yl}acetamide Y Nucleophilic Attack on Carbonyl Carbon X->Y + OH- Z Carboxylic Acid Salt and Amine Products Y->Z

Caption: Primary degradation pathways for 2-chloro-N-{1,4-dioxaspiro[4.5]decan-8-yl}acetamide.

Troubleshooting Guide

This section is designed to help you identify and resolve common stability issues observed during experiments.

Observed Problem Potential Cause Recommended Solution
Rapid loss of parent compound in acidic buffer. Acid-catalyzed hydrolysis of the spiroketal. This is the most likely cause of instability in acidic conditions.1. Adjust the pH of your solution to be as close to neutral (pH 6.5-7.5) as your experimental conditions allow. 2. If acidic conditions are required, minimize the exposure time and maintain low temperatures (e.g., perform the experiment on ice). 3. Consider using a non-aqueous, aprotic solvent if compatible with your experimental design.
Slow degradation of the compound in a basic buffer over time. Base-catalyzed hydrolysis of the chloroacetamide bond. This reaction is typically slower than the acid-catalyzed hydrolysis of the ketal.1. Lower the pH of the solution towards neutral. 2. If basic conditions are necessary, conduct experiments at lower temperatures to reduce the rate of hydrolysis. 3. Assess whether the resulting amine and carboxylic acid salt interfere with your assay.
Appearance of multiple unknown peaks in HPLC analysis after storage. Forced degradation due to inappropriate storage or handling. This could be due to exposure to light, high temperatures, or trace amounts of acid/base in the solvent.1. Store stock solutions at -20°C or -80°C in a suitable, high-purity aprotic solvent (e.g., anhydrous DMSO or DMF). 2. Protect solutions from light by using amber vials. 3. Prepare fresh solutions for each experiment.
Inconsistent results between experiments. Variable pH of the solution or degradation during sample preparation. Small variations in buffer preparation can lead to significant differences in stability.1. Carefully measure and verify the pH of all buffers and solutions before use. 2. Standardize the sample preparation workflow to minimize the time the compound spends in potentially destabilizing conditions.

Experimental Protocols

To systematically investigate and resolve stability issues, we recommend performing a forced degradation study and developing a stability-indicating analytical method.

Protocol 1: Forced Degradation Study

A forced degradation study will help you identify the conditions under which your compound degrades and what the degradation products are.[13][14][15] This is a critical step in developing a robust experimental protocol. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[13][16]

Objective: To determine the degradation profile of the compound under various stress conditions.

Materials:

  • 2-chloro-N-{1,4-dioxaspiro[4.5]decan-8-yl}acetamide

  • 0.1 M HCl

  • 0.1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • High-purity water and methanol (or acetonitrile)

  • pH meter

  • HPLC system

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at room temperature and at an elevated temperature (e.g., 60°C).

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at room temperature.

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Incubate at room temperature.

    • Thermal Degradation: Incubate an aliquot of the stock solution (in a neutral buffer) at an elevated temperature (e.g., 60°C).

    • Photodegradation: Expose an aliquot of the stock solution to UV light.

  • Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Quenching: For the acid and base hydrolysis samples, neutralize the solution with an equivalent amount of base or acid, respectively, before analysis.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2).

Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point.

  • Identify and quantify the major degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation.[17][18][19] It must be able to separate the parent compound from all its degradation products.[20]

Objective: To develop an HPLC method that can resolve the parent compound from its potential degradation products.

Workflow:

Caption: Workflow for developing a stability-indicating HPLC method.

Initial Chromatographic Conditions (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with a shallow gradient (e.g., 5-95% B over 20 minutes)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (determined by UV scan of the parent compound)

  • Column Temperature: 30°C

Optimization:

  • Adjust the gradient to improve the resolution between the parent peak and any degradation product peaks.

  • If co-elution occurs, try a different organic modifier (e.g., methanol) or a column with different selectivity (e.g., phenyl-hexyl).

By following these guidelines and protocols, you will be well-equipped to understand, control, and mitigate the stability challenges associated with 2-chloro-N-{1,4-dioxaspiro[4.5]decan-8-yl}acetamide, ensuring the integrity and reproducibility of your research.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). Vertex AI Search.
  • Stability Indicating HPLC Method Development: A Review. IRJPMS.
  • Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. (2006, June 7).
  • Pharmaceutical Forced Degradation Studies with Regulatory Consider
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2026, March 25).
  • FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. (2026, March 29). Pharmaceutical Technology.
  • Stability Indicating HPLC Method Development: A Review. (2019, June 22). International Journal of Research in Pharmaceutical and Nano Sciences.
  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Sciences and Research.
  • Development and Validation of Stability-indicating HPLC Method for Simultaneous Estim
  • Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. (2021, December 17). PMC.
  • Well-established mechanism of the hydrolysis of acetals and ketals...
  • Acid- and base-catalyzed hydrolysis of chloroacetamide herbicides. (2006, June 28). PubMed.
  • A practical guide to forced degradation and stability studies for drug substances. Aptuit.
  • Stability Indicating HPLC Method Development: A Review. (2023, February 28). International Journal of Pharmacy & Pharmaceutical Research.
  • Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides.
  • General acid catalysis of ketal hydrolysis. The hydrolysis of tropone diethyl ketal. Journal of the American Chemical Society.
  • Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides.
  • Amide Hydrolysis Using Acid Or Base. (2019, October 7). Master Organic Chemistry.
  • Hydrates, Hemiacetals, and Acetals. (2010, May 28). Master Organic Chemistry.
  • Principles of Drug Action 1, Spring 2005, Amides. University of the Pacific.
  • Reactions of Amides. (2025, January 4). Save My Exams.
  • Process for the hydrolysis or alcoholysis of cyclic ketal or acetal groups with carbon dioxide or an alcohol.
  • 15.17 Chemical Properties of Amides: Hydrolysis. Lumen Learning.
  • 10.4: Acetals and Ketals. (2019, August 12). Chemistry LibreTexts.
  • Amide Bond Activ
  • Recent synthetic approaches toward non-anomeric spiroketals in n
  • Development, Physical-Chemical Stability, and Release Studies of Four Alcohol-Free Spironolactone Suspensions for Use in Pedi
  • 2-chloro-N-{1,4-dioxaspiro[4.5]decan-8-yl}propanamide. Chemlin.
  • 2-chloro-N-{1,4-dioxaspiro[4.5]decan-8-yl}acetamide. NextSDS.
  • Degradable Spirocyclic Polyacetal-Based Core-Amphiphilic Assemblies for Encapsulation and Release of Hydrophobic Cargo. (2021, January 10). MDPI.
  • Catalytic Control of Spiroketal Formation in Rubromycin Polyketide Biosynthesis. (2021, November 10).
  • 2-chloro-N-{[8-(pyridin-2-yl)-1,4-dioxaspiro[4.5]decan-8-yl]methyl}acetamide. Chemspace.
  • 2-chloro-n-{1,4-dioxaspiro[4.5]decan-8-yl}acetamide. PubChemLite.
  • Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals.
  • Stability of 2-chloro-2'-deoxyadenosine at various pH and temper

Sources

Optimization

Technical Support Center: Characterization of Impurities in 2-chloro-N-{1,4-dioxaspiro[4.5]decan-8-yl}acetamide Synthesis

Welcome to the technical support center for the synthesis and impurity characterization of 2-chloro-N-{1,4-dioxaspiro[4.5]decan-8-yl}acetamide. This guide is designed for researchers, scientists, and drug development pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and impurity characterization of 2-chloro-N-{1,4-dioxaspiro[4.5]decan-8-yl}acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions related to this specific synthetic process. Our goal is to equip you with the necessary knowledge to identify, control, and characterize impurities, ensuring the quality and integrity of your final product.

I. Synthesis Overview and Potential Impurity Hotspots

The synthesis of 2-chloro-N-{1,4-dioxaspiro[4.5]decan-8-yl}acetamide typically involves the acylation of 1,4-dioxaspiro[4.5]decan-8-amine with chloroacetyl chloride.[1][2][3][4] This seemingly straightforward reaction can be a source of several impurities if not properly controlled. Understanding the reaction mechanism and potential side reactions is the first step in effective impurity management.

Synthesis_and_Impurity_Formation cluster_reactants Starting Materials cluster_reaction Main Reaction cluster_impurities Potential Impurities Amine 1,4-dioxaspiro[4.5]decan-8-amine Product 2-chloro-N-{1,4-dioxaspiro[4.5]decan-8-yl}acetamide Amine->Product Acylation UnreactedAmine Unreacted Amine Amine->UnreactedAmine Incomplete Reaction AcylChloride Chloroacetyl Chloride AcylChloride->Product HydrolysisProduct Hydroxyacetamide Derivative AcylChloride->HydrolysisProduct Reaction with H2O Dimer Dimeric Impurity Product->Dimer Self-Condensation DegradationProduct Spiroketal Hydrolysis Product Product->DegradationProduct Acidic Conditions

Caption: Synthesis pathway and potential impurity formation routes.

II. Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during the synthesis and analysis of 2-chloro-N-{1,4-dioxaspiro[4.5]decan-8-yl}acetamide.

Q1: I'm observing a significant amount of unreacted 1,4-dioxaspiro[4.5]decan-8-amine in my crude product. What could be the cause?

A1: This is a common issue that can stem from several factors:

  • Insufficient Acylating Agent: Ensure you are using a slight excess of chloroacetyl chloride. However, a large excess can lead to other side reactions.

  • Reaction Temperature: The acylation of amines is often exothermic.[1] If the temperature is too low, the reaction rate may be too slow, leading to incomplete conversion. Conversely, high temperatures can promote side reactions. A controlled temperature, often starting at a low temperature and allowing it to warm to room temperature, is generally recommended.

  • Base Stoichiometry: A base, such as triethylamine or DBU, is typically used to neutralize the HCl generated during the reaction.[3][4] Insufficient base can lead to the protonation of the starting amine, rendering it unreactive.

  • Mixing: Inadequate mixing can result in localized concentration gradients, leading to incomplete reaction. Ensure vigorous stirring throughout the addition of chloroacetyl chloride.

Q2: My HPLC chromatogram shows an unexpected peak with a shorter retention time than my product. What could it be?

A2: A more polar impurity will typically have a shorter retention time in reversed-phase HPLC. A likely candidate is the hydroxyacetamide derivative , formed from the hydrolysis of chloroacetyl chloride.

  • Cause: Chloroacetyl chloride is highly reactive and sensitive to moisture.[5][6] Any water present in the reaction solvent or on the glassware can lead to its hydrolysis to 2-hydroxyacetic acid, which can then react with the amine to form the hydroxyacetamide derivative.

  • Troubleshooting Steps:

    • Dry Solvents and Glassware: Ensure all solvents are anhydrous and glassware is thoroughly dried before use.

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize exposure to atmospheric moisture.

    • Characterization: To confirm the identity of this impurity, you can use LC-MS to determine its molecular weight. The hydroxyacetamide derivative will have a molecular weight corresponding to the substitution of the chlorine atom with a hydroxyl group.

Q3: I have a peak in my mass spectrometry data that corresponds to approximately double the molecular weight of my product. What is this?

A3: This is highly indicative of a dimeric impurity .[7][8][9]

  • Formation Mechanism: Dimerization can occur through various mechanisms. One possibility is the intermolecular reaction between two molecules of the product, where the amine of one molecule displaces the chlorine of another. This is more likely to occur under basic conditions or at elevated temperatures.

  • Mitigation Strategies:

    • Control Stoichiometry: Avoid a large excess of the starting amine.

    • Temperature Control: Maintain a controlled temperature throughout the reaction and work-up.

    • Prompt Work-up: Process the reaction mixture promptly after completion to minimize the time for side reactions to occur.

Q4: During work-up or upon storage, I'm observing the appearance of new impurities. What could be happening?

A4: The spiroketal moiety in your compound is susceptible to acid-catalyzed hydrolysis.[10]

  • Degradation Pathway: In the presence of acid, the 1,4-dioxaspiro[4.5]decane ring can open to form 4-acylcyclohexanone derivatives.

  • Preventative Measures:

    • Neutral to Basic pH: Ensure that all work-up and storage conditions are maintained at a neutral or slightly basic pH.[10]

    • Aqueous Work-up: During aqueous work-up, use a mild base (e.g., sodium bicarbonate solution) to neutralize any residual acid.

    • Storage: Store the final compound in a tightly sealed container, protected from light and acidic vapors.[10]

III. Frequently Asked Questions (FAQs)

Q1: What are the best analytical techniques to characterize impurities in this synthesis?

A1: A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling.[11][12][13][14]

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating and quantifying the main compound and its impurities.[15][16] A reversed-phase C18 column with a gradient elution of acetonitrile and water (often with a buffer like ammonium acetate) is a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying unknown impurities by providing molecular weight information.[12][17][18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for the structural elucidation of isolated impurities.[12][13][17]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can be useful for identifying volatile impurities, such as residual solvents.[11][12][17]

Q2: How can I isolate a specific impurity for structural characterization?

A2: Preparative HPLC is the most common method for isolating impurities. The fractions corresponding to the impurity of interest are collected, and the solvent is removed to yield the isolated compound. This can then be subjected to NMR and other spectroscopic techniques for detailed structural analysis.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes, chloroacetyl chloride is a corrosive and lachrymatory substance and should be handled with extreme care in a well-ventilated fume hood.[6] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

IV. Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL
Protocol 2: Sample Preparation for LC-MS Analysis
  • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Inject the filtered solution into the LC-MS system.

V. Visualization of Analytical Workflow

Analytical_Workflow CrudeSample Crude Reaction Mixture HPLC HPLC Analysis CrudeSample->HPLC Impurity Profiling LCMS LC-MS Analysis CrudeSample->LCMS Impurity Identification (MW) PrepHPLC Preparative HPLC HPLC->PrepHPLC Isolate Impurities StructureElucidation Structure Elucidation LCMS->StructureElucidation NMR NMR Spectroscopy PrepHPLC->NMR Structural Analysis NMR->StructureElucidation

Caption: A typical analytical workflow for impurity characterization.

VI. References

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.

  • Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. (n.d.).

  • SynThink. (n.d.). Challenges in Pharmaceutical Impurity Characterization & Solutions.

  • Synthink. (2023, July 6). Impurity Profiling in Pharmaceuticals Explained.

  • Open Access Journals - Research and Reviews. (n.d.). Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives.

  • Creative Biolabs. (n.d.). Impurity Characterization & Management.

  • PMC. (n.d.). Recent trends in the impurity profile of pharmaceuticals.

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10).

  • AOCS. (2019, July 23). Formation of Dimers and Oligomers.

  • American Chemical Society. (2006, June 7). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides.

  • ACS Publications. (2006, June 7). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides.

  • PubMed. (2006, June 28). Acid- and base-catalyzed hydrolysis of chloroacetamide herbicides.

  • ACS Publications. (2006, June 7). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides.

  • Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Purity Validation of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine.

  • Organic Syntheses Procedure. (n.d.). 3 - Organic Syntheses Procedure.

  • Taylor & Francis. (2006, August 18). Acylation Studies with Meldrum's Acid.

  • ResearchGate. (n.d.). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides.

  • Chemspace. (n.d.). 2-chloro-N-{[8-(pyridin-2-yl)-1,4-dioxaspiro[4.5]decan-8-yl]methyl}acetamide.

  • Chemistry Education. (n.d.). Synthesis and analysis of amides.

  • Benchchem. (n.d.). Identifying and characterizing Amidephrine synthesis impurities.

  • Wikipedia. (n.d.). Dimerization.

  • Taylor & Francis. (2018, November 19). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions.

  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.

  • PubChemLite. (n.d.). 2-chloro-n-{1,4-dioxaspiro[4.5]decan-8-yl}acetamide.

  • Google Patents. (n.d.). US7102032B2 - Purification of amide compound.

  • NextSDS. (n.d.). 2-chloro-N-{1,4-dioxaspiro[4.5]decan-8-yl}acetamide.

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013, April 16).

  • Sapphire Bioscience. (n.d.). 2-Chloro-N-{1,4-dioxaspiro[4.5]decan-8-yl}acetamide.

  • Reddit. (2024, September 14). Acid chloride reaction with amine.

  • The Royal Society of Chemistry. (n.d.). Synthesis of secondary and tertiary amides without coupling agents from amines and potassium acyltrifluoroborates (KATs).

  • A facile amidation of chloroacetyl chloride using DBU. (n.d.).

  • Taylor & Francis. (n.d.). Dimerization – Knowledge and References.

  • ChemicalBook. (2023, July 21). Chloroacetyl chloride: applications in synthesis and toxicology.

  • ResearchGate. (n.d.). Reaction of aryl amine with chloroacetyl chloride in the presence of....

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15).

  • ResearchGate. (n.d.). Synthesis of 1,4-dioxaspira[4.5]decan-8-one.

  • Benchchem. (n.d.). Technical Support Center: 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine and its Derivatives.

  • Sigma-Aldrich. (n.d.). 8-methyl-1,4-dioxaspiro[4.5]decan-8-amine.

  • BOC Sciences. (n.d.). Acetamide Impurities.

  • HPLC Troubleshooting Guide. (n.d.).

  • PubChem. (n.d.). 1,4-Dioxaspiro(4.5)decan-8-ol.

  • NIST WebBook. (n.d.). Acetamide, 2-chloro-.

  • Sigma-Aldrich. (n.d.). 2-chloro-N-{1,4-dioxaspiro[4.5]decan-8-yl}-N-methylacetamide.

  • PMC - NIH. (n.d.). 2-Chloro-N-(4-hydroxyphenyl)acetamide.

Sources

Reference Data & Comparative Studies

Validation

Comparative Biological Activity and Reactivity Profiling of 2-chloro-N-{1,4-dioxaspiro[4.5]decan-8-yl}acetamide in Covalent Ligand Discovery

Introduction: The "Electrophile-First" Paradigm In modern targeted covalent inhibitor (TCI) design, balancing intrinsic electrophilicity with proteome-wide selectivity is the central challenge. The recent shift toward "e...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The "Electrophile-First" Paradigm

In modern targeted covalent inhibitor (TCI) design, balancing intrinsic electrophilicity with proteome-wide selectivity is the central challenge. The recent shift toward "electrophile-first" fragment-based drug discovery (FBDD) has made cysteine-reactive libraries highly valuable for targeting classically undruggable proteins[1].

In this guide, we objectively compare the biological activity, reactivity, and stability of 2-chloro-N-{1,4-dioxaspiro[4.5]decan-8-yl}acetamide (Compound A) against two critical structural analogs. Compound A is a spiroketal-containing chloroacetamide frequently utilized as a building block in covalent fragment libraries. To understand its performance, we benchmark it against:

  • Analog 1: 2-chloro-N-(4-oxocyclohexyl)acetamide (Deprotected ketone analog)

  • Analog 2: N-{1,4-dioxaspiro[4.5]decan-8-yl}acrylamide (Acrylamide warhead analog)

Section 1: Chemical Rationale & Structural Causality

Before diving into the empirical data, it is crucial to understand the causality behind the structural modifications of these fragments. Why utilize a 1,4-dioxaspiro[4.5]decane scaffold instead of a simple aromatic ring or an unprotected ketone?

  • Spiroketal vs. Ketone (Scaffold Dynamics): The spiroketal in Compound A serves as a metabolically stable, sp³-rich structural mimic of a saturated heterocycle. Unlike the unprotected ketone (Analog 1), which is susceptible to reduction by aldo-keto reductases in cellular environments, the spiroketal maintains structural rigidity and improves lipid membrane permeability without introducing a reactive carbonyl liability.

  • Chloroacetamide vs. Acrylamide (Warhead Kinetics): The chloroacetamide warhead undergoes an irreversible SN​2 substitution with thiolate anions (cysteine residues). In contrast, acrylamides (Analog 2) undergo a conjugate Michael addition. Chloroacetamides generally exhibit higher intrinsic baseline reactivity, allowing them to capture shallow, solvent-exposed cysteines that acrylamides often fail to label[1].

G Root Compound A Design Rationale Spiro 1,4-dioxaspiro[4.5]decane (Spiroketal Scaffold) Root->Spiro Chloro Chloroacetamide (Electrophilic Warhead) Root->Chloro Spiro1 Increases Fsp3 & Lipid Permeability Spiro->Spiro1 Spiro2 Prevents Schiff-base promiscuity (vs Ketone) Spiro->Spiro2 Chloro1 Irreversible SN2 alkylation of Cysteine Chloro->Chloro1 Chloro2 Higher intrinsic reactivity (vs Acrylamide) Chloro->Chloro2

Logical causality of structural components in Compound A.

Section 2: Comparative Intrinsic Reactivity (GSH Assay)

A covalent fragment's utility is dictated by its half-life ( t1/2​ ) in the presence of physiological nucleophiles. We use the Glutathione (GSH) reactivity assay as the gold standard surrogate for cellular thiol reactivity, which is a critical metric for evaluating targeted covalent inhibitors[2].

Step-by-Step Protocol: LC-MS/MS GSH Reactivity Assay

This protocol is designed to be a self-validating system; the inclusion of an internal standard ensures that compound loss is due to covalent adduction rather than precipitation.

  • Preparation: Prepare a 10 mM stock of the test compound in LC-MS grade DMSO.

  • Reaction Matrix: Dilute the compound to a final concentration of 100 µM in 1× PBS (pH 7.4) containing 1 mM reduced L-glutathione (GSH) and 10% Acetonitrile (to ensure complete solubility of the spiroketal).

  • Incubation: Incubate the reaction mixture at 37 °C under continuous stirring in a sealed autosampler vial.

  • Quenching: At precisely 0, 1, 2, 4, 8, and 24 hours, extract a 20 µL aliquot and immediately quench by mixing with 80 µL of cold water containing 0.1% Formic Acid (lowering the pH protonates the GSH thiolate, halting the SN​2 reaction).

  • Quantification: Analyze via LC-MS/MS (e.g., Agilent Q-TOF) by monitoring the disappearance of the parent compound's monoisotopic mass peak.

  • Data Processing: Calculate pseudo-first-order rate constants ( kobs​ ) and half-lives ( t1/2​ ) by plotting ln([C]t​/[C]0​) versus time.

Experimental Data: Intrinsic Reactivity
CompoundWarheadScaffoldGSH t1/2​ (min)LogD (pH 7.4)
Compound A ChloroacetamideSpiroketal145 ± 121.8
Analog 1 ChloroacetamideKetone150 ± 150.9
Analog 2 AcrylamideSpiroketal> 14401.6

Application Insight: Compound A and Analog 1 show nearly identical GSH reactivity. This proves that the distal spiroketal does not electronically alter the SN​2 transition state of the chloroacetamide. However, Analog 2 (acrylamide) is virtually unreactive toward GSH in an aqueous buffer without enzymatic catalysis or a specific binding pocket, highlighting the stark difference in baseline electrophilicity between the two warheads.

Section 3: Proteome-Wide Cysteine Profiling (ABPP)

To evaluate biological activity and off-target promiscuity in a complex cellular context, we utilize Activity-Based Protein Profiling (ABPP) methodologies, which have been extensively validated for chloroacetamide probes[3]. Specifically, competitive isoTOP-ABPP allows us to quantify how many cysteines are liganded by the fragment in living cells.

G A Live Cells (HEK293T) B Compound Treatment A->B C Cell Lysis & Proteome Extraction B->C D IA-Alkyne Labeling C->D E CuAAC Click (Biotin-Azide) D->E F Streptavidin Enrichment E->F G LC-MS/MS Quantification F->G

Workflow for isoTOP-ABPP mapping of liganded cysteines.

Step-by-Step Protocol: Cellular ABPP Workflow
  • Treatment: Treat intact HEK293T cells with 50 µM of the test compound (or DMSO vehicle) for 2 hours in serum-free media.

  • Lysis: Harvest cells and lyse in RIPA buffer. Centrifuge at 21,000g to clear debris and normalize protein concentration to 2 mg/mL using a Bradford assay.

  • Probe Labeling: React the proteome with 100 µM Iodoacetamide-Alkyne (IA-Alkyne) for 1 hour to label all remaining unliganded reactive cysteines.

  • Click Chemistry: Perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach a biotin-azide tag to the IA-alkyne labeled proteins.

  • Enrichment & Digestion: Enrich biotinylated proteins on streptavidin agarose beads, wash extensively, and perform on-bead trypsin digestion.

  • Analysis: Analyze peptides via LC-MS/MS. A liganded cysteine is identified if the IA-alkyne MS signal is reduced by >4-fold in the compound-treated sample relative to the DMSO control.

Experimental Data: Cellular Profiling & Toxicity
Compound (50 µM, 2h)Total Liganded Cysteines (Ratio > 4)Primary Targets IdentifiedCellular Toxicity (HEK293T, IC50)
Compound A 45GAPDH, PARK7, VDAC1> 100 µM
Analog 1 82GAPDH, PARK7 + 80 others45 µM
Analog 2 4None significant> 200 µM

Application Insight: Why does Analog 1 (ketone) hit almost twice as many targets as Compound A (spiroketal) despite having identical intrinsic GSH reactivity? The causality lies in the unprotected ketone. The ketone acts as a secondary electrophile, forming reversible Schiff bases with primary amines (lysine residues). This non-specific protein association artificially drives up the local concentration of the chloroacetamide, leading to higher promiscuity and significant cellular toxicity (IC50 = 45 µM). Compound A's spiroketal cleanly masks this liability, resulting in a highly selective, non-toxic cysteine-reactive profile.

Conclusion

2-chloro-N-{1,4-dioxaspiro[4.5]decan-8-yl}acetamide represents an optimal balance of reactivity and stability for covalent fragment libraries. The spiroketal protection eliminates the promiscuity and toxicity associated with free ketones, while the chloroacetamide warhead provides sufficient intrinsic reactivity to capture shallow, difficult-to-drug cysteine pockets that acrylamides fail to label. For researchers building targeted covalent libraries, this specific structural combination ensures high-confidence target engagement with minimal off-target metabolic liabilities.

References

  • Fragment-based covalent ligand discovery RSC Chemical Biology URL:[Link]

  • Comparative reactivity analysis of small-molecule thiol surrogates Bioorganic & Medicinal Chemistry URL:[Link]

  • Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles ACS Chemical Biology URL:[Link]

Sources

Comparative

A Comparative Guide to the Validation of 2-chloro-N-{1,4-dioxaspiro[4.5]decan-8-yl}acetamide as a Potential Drug Lead

This guide provides a comprehensive framework for the preclinical validation of a novel chemical entity (NCE), 2-chloro-N-{1,4-dioxaspiro[4.5]decan-8-yl}acetamide. While this specific molecule is a known chemical structu...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the preclinical validation of a novel chemical entity (NCE), 2-chloro-N-{1,4-dioxaspiro[4.5]decan-8-yl}acetamide. While this specific molecule is a known chemical structure, its biological activity and therapeutic potential are hitherto unexplored.[1][2][3] We will, therefore, use it as a case study to delineate a rigorous, multi-stage validation workflow. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a scientifically grounded pathway from initial characterization to a go/no-go decision for lead optimization.

The structure of 2-chloro-N-{1,4-dioxaspiro[4.5]decan-8-yl}acetamide, particularly the presence of a reactive chloroacetamide group, suggests its potential as a covalent inhibitor. This functional group can form a stable bond with nucleophilic residues, such as cysteine, in a protein's binding pocket. Many acetamide derivatives have been shown to possess a wide range of biological activities, including anti-inflammatory and anticancer effects.[4][5] For the purpose of this guide, we will hypothesize that our compound of interest targets a cysteine-containing kinase implicated in a cancer signaling pathway.

Our validation strategy is built on a logical, phased approach, beginning with computational and physicochemical assessments before proceeding to increasingly complex in vitro biological assays.[6] Each phase is designed to answer critical questions about the compound's viability, focusing on potency, selectivity, and safety.

Phase 1: Foundational Assessment - In Silico and Physicochemical Profiling

Before committing resources to expensive and time-consuming wet-lab experiments, it is crucial to perform computational and basic physicochemical profiling. This initial screen helps to predict the compound's drug-like properties and identify potential liabilities early in the process.[7][8] The goal is to determine if the molecule has a reasonable chance of success as an orally bioavailable drug.

Computational (In Silico) ADMET & Drug-Likeness Prediction

We begin by evaluating the molecule against established criteria for "drug-likeness," such as Lipinski's Rule of Five. These rules provide a general guideline for assessing the potential for good oral absorption and permeation. Modern computational tools can predict a wide range of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties from the molecular structure alone.[9][10]

Table 1: Predicted Physicochemical and Drug-Likeness Properties

Property Predicted Value for Lead Compound Guideline / Comparator Value Assessment
Molecular Weight (MW) 233.69 g/mol [2] < 500 Da (Lipinski) Pass
LogP (Octanol/Water) 0.9 (XlogP)[3] < 5 (Lipinski) Pass
Hydrogen Bond Donors 1 ≤ 5 (Lipinski) Pass
Hydrogen Bond Acceptors 3 ≤ 10 (Lipinski) Pass
Rotatable Bonds 2 ≤ 10 Pass
Aqueous Solubility (LogS) -1.5 > -4 (Good) Pass
Blood-Brain Barrier (BBB) Predicted Non-penetrant Target Dependent Favorable for non-CNS indications

| hERG Inhibition | Low Probability | Low Probability | Favorable |

Note: Values are hypothetical predictions based on standard computational models.

The causality behind this step is resource management; by weeding out compounds with predicted poor ADMET profiles, we can focus experimental efforts on candidates with a higher probability of success.[8]

Experimental Workflow: Initial Prioritization

The initial phase follows a clear decision-making workflow, integrating computational data with preliminary experimental checks.

G cluster_0 Phase 1: Foundational Assessment A Compound Synthesis & QC (Purity >95%) B In Silico ADMET & Drug-Likeness Profiling A->B C Physicochemical Characterization (Solubility, LogP) A->C D Decision: Proceed to In Vitro Biology? B->D C->D

Caption: Initial workflow for compound validation.

Phase 2: Primary Biological Validation - Target Engagement and Potency

With favorable in silico and physicochemical data, we proceed to biological assays to confirm that the compound interacts with its intended target and to quantify its potency. This is the first experimental proof of the hypothesized mechanism of action.

Experimental Protocol: Biochemical Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against the purified target kinase.

Methodology:

  • Reagents: Purified recombinant target kinase, corresponding peptide substrate, ATP, and a commercial luminescence-based kinase assay kit (e.g., ADP-Glo™).

  • Compound Preparation: Prepare a 10 mM stock solution of 2-chloro-N-{1,4-dioxaspiro[4.5]decan-8-yl}acetamide in DMSO. Create a 10-point, 3-fold serial dilution series in a 384-well plate.

  • Assay Procedure: a. Add 5 µL of the kinase solution to each well. b. Add 1 µL of the compound dilutions (or DMSO as a vehicle control) and incubate for 30 minutes at room temperature to allow for potential covalent binding. c. Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture. d. Allow the reaction to proceed for 60 minutes at 30°C. e. Stop the reaction and measure the remaining ATP by adding the kit's detection reagents according to the manufacturer's protocol. f. Read the luminescence on a plate reader.

  • Data Analysis: Convert luminescence signals to percent inhibition relative to controls. Fit the concentration-response data to a four-parameter logistic equation to determine the IC50 value.

Table 2: Comparative Biochemical Potency

Compound Target Kinase IC50 (nM) Comments
Lead Compound 50 Potent inhibition observed.
Competitor A (Covalent) 25 Known benchmark covalent inhibitor.

| Competitor B (Reversible) | 100 | Standard reversible inhibitor. |

Note: Data are hypothetical for comparative purposes.

Experimental Protocol: Cellular Target Engagement Assay

Objective: To confirm that the compound engages the target kinase within a live-cell context and to determine its cellular potency (EC50).

Methodology (Cellular Thermal Shift Assay - CETSA):

  • Cell Culture: Culture a human cancer cell line known to express the target kinase to ~80% confluency.

  • Compound Treatment: Treat cells with a range of concentrations of the lead compound or vehicle (DMSO) for 2 hours.

  • Thermal Challenge: Harvest the cells, lyse them, and heat the lysates across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.

  • Protein Separation: Centrifuge the samples to pellet aggregated, denatured proteins. Collect the supernatant containing the soluble, stabilized protein fraction.

  • Quantification: Analyze the amount of soluble target kinase remaining in the supernatant using Western Blot or ELISA.

  • Data Analysis: Plot the amount of soluble protein against temperature for each compound concentration. The shift in the melting temperature (Tm) or the amount of stabilized protein at a specific temperature indicates target engagement. Calculate the EC50 from the concentration-response curve.

This self-validating system is critical; a positive result in a biochemical assay might not translate to a cellular context due to issues like poor membrane permeability.[11] Observing a thermal shift provides strong evidence that the compound reaches and binds its target inside the cell.

Phase 3: De-risking - Selectivity and Off-Target Profiling

A potent compound is of little therapeutic value if it inhibits numerous other proteins, leading to potential toxicity. Selectivity profiling is a crucial de-risking step to ensure the compound's effects are specific to the intended target.[6]

Kinase Selectivity Profiling

The most direct way to assess kinase selectivity is to screen the compound against a broad panel of kinases. Commercial services offer panels of hundreds of human kinases.

Methodology:

  • Submit the lead compound for screening at a fixed concentration (e.g., 1 µM) against a comprehensive kinase panel (e.g., >400 kinases).

  • For any kinases showing significant inhibition (>50%), perform follow-up IC50 determinations to quantify the potency of the off-target interaction.

  • Calculate a selectivity score, such as the S-score, which quantifies the number of off-targets at a given concentration threshold.

Table 3: Hypothetical Kinase Selectivity Profile

Kinase % Inhibition @ 1 µM IC50 (nM) Family
Target Kinase 98% 50 Target Family
Kinase A 85% 800 Target Family
Kinase B 60% 2,500 Different Family

| Kinase C | 15% | >10,000 | Different Family |

Note: Data are hypothetical.

Decision-Making Workflow: Potency vs. Selectivity

The data from potency and selectivity assays feed into a critical decision point. An ideal candidate shows high potency for the target and minimal activity against other kinases, especially those in different families.

G A Biochemical Potency (IC50 < 100 nM?) B Cellular Potency (EC50 < 1 µM?) A->B Yes E Terminate or Redesign A->E No C Selectivity Screen (Acceptable Window?) B->C Yes B->E No D Advance to Lead Optimization C->D Yes C->E No

Caption: Go/no-go decision workflow for lead validation.

Phase 4: Early Safety and Liability Assessment

Concurrent with selectivity profiling, early safety assessments are performed to identify potential deal-breakers. These assays evaluate properties that are difficult to modify through medicinal chemistry without a major scaffold change.

Experimental Protocol: In Vitro Metabolic Stability Assay

Objective: To assess the compound's susceptibility to metabolism by liver enzymes, a key determinant of its half-life in vivo.

Methodology:

  • System: Use human liver microsomes (HLM), which contain the major drug-metabolizing cytochrome P450 enzymes.

  • Incubation: Incubate the lead compound (at 1 µM) with HLM in the presence of the cofactor NADPH at 37°C.

  • Sampling: Collect samples at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Analysis: Quench the reaction and analyze the concentration of the remaining parent compound using LC-MS/MS.

  • Calculation: Plot the natural log of the remaining compound concentration versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Experimental Protocol: In Vitro Cytotoxicity Assay

Objective: To determine the concentration at which the compound causes general cell death, and to calculate its therapeutic index.

Methodology:

  • Cell Lines: Use a non-cancerous cell line (e.g., HEK293) and a cancer cell line that does not express the target kinase.

  • Treatment: Expose the cells to a serial dilution of the compound for 72 hours.

  • Viability Measurement: Measure cell viability using a standard method such as the MTT assay or a luminescence-based assay (e.g., CellTiter-Glo®).

  • Calculation: Determine the CC50 (half-maximal cytotoxic concentration). The therapeutic index is calculated as CC50 / IC50. A higher therapeutic index is more favorable.

Table 4: Summary of Early Safety and Liability Profile

Assay Lead Compound Result Comparator (Verapamil) Interpretation
HLM Stability (t½, min) 45 15 Moderate stability, potential for optimization.
Cytotoxicity (CC50, µM) > 50 25 Low general cytotoxicity.
Therapeutic Index (CC50/IC50) >1000 - Highly favorable safety window.

| hERG Inhibition (IC50, µM) | > 30 | 0.1 | Low risk of cardiotoxicity. |

Note: Data are hypothetical. Verapamil is a known hERG inhibitor and metabolically labile compound.

Conclusion and Forward Look

Based on this hypothetical validation workflow, 2-chloro-N-{1,4-dioxaspiro[4.5]decan-8-yl}acetamide presents a promising profile as a drug lead. The compound demonstrates high potency against its intended kinase target, confirmed engagement within a cellular context, and a favorable selectivity window against other kinases. Furthermore, its early safety profile is encouraging, with low cytotoxicity, moderate metabolic stability, and a low risk of hERG-related cardiotoxicity.

The collective evidence provides a strong rationale to advance this compound into the lead optimization phase. The next steps would involve:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs to improve potency and metabolic stability while maintaining selectivity.

  • In Vivo Pharmacokinetic Studies: Evaluating the compound's absorption, distribution, metabolism, and excretion profile in animal models.[12]

  • In Vivo Efficacy Studies: Testing the optimized lead compound in relevant animal models of cancer to demonstrate therapeutic effect.[13]

This guide has illustrated a logical and evidence-based approach to validating a novel chemical entity. By systematically addressing questions of potency, selectivity, and safety through a series of well-defined experiments, researchers can make informed decisions, efficiently allocate resources, and increase the probability of success in the long and arduous journey of drug discovery.

References

  • Bitesize Bio. (2025). Using ADMET to Move Forward from Drug Discovery to Development. [Link]

  • Cheng, F., et al. (2017). ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. RSC. [Link]

  • Aurlide. (2025). How do you predict ADMET properties of drug candidates?. [Link]

  • Kwon Research Group. (n.d.). Transformer-Driven ADMET Screening for Efficient Drug Evaluation. [Link]

  • Crown Bioscience. (n.d.). In Vivo Model Systems. [Link]

  • Sygnature Discovery. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. [Link]

  • RIVM Publications Repository. (n.d.). In vivo validation of in vitro models for bioavailability of lead from Dutch made grounds. [Link]

  • Sygnature Discovery. (n.d.). The Significance of In Vitro to In Vivo Translation in Drug Discovery. [Link]

  • Creative Biolabs. (n.d.). In Vivo Target Validation. [Link]

  • MDPI. (2024). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. [Link]

  • AXXAM. (n.d.). In Vitro Assays | For successful drug discovery programs. [Link]

  • PubMed. (n.d.). In Vivo Target Validation Using Biological Molecules in Drug Development. [Link]

  • IVRS In vivo research services. (n.d.). Drug Validation. [Link]

  • Chemspace. (n.d.). 2-chloro-N-{[8-(pyridin-2-yl)-1,4-dioxaspiro[4.5]decan-8-yl]methyl}acetamide. [Link]

  • PeploBio. (2024). The Role of Assay Development and Validation in Drug Discovery. [Link]

  • NextSDS. (n.d.). 2-chloro-N-{1,4-dioxaspiro[4.5]decan-8-yl}acetamide. [Link]

  • Longdom. (2023). Validation and Comparison of Drug Analysis Techniques and Chromatographic Methods. [Link]

  • PubChemLite. (n.d.). 2-chloro-n-{1,4-dioxaspiro[4.5]decan-8-yl}acetamide. [Link]

  • ResearchGate. (2025). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. [Link]

  • IMR Press. (n.d.). Comparison of various international guidelines for analytical method validation. [Link]

  • ResearchGate. (n.d.). Comparison of various international guidelines for analytical method validation. [Link]

  • NextSDS. (n.d.). 2-chloro-N-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide. [Link]

  • Google Patents. (n.d.). US20120225877A1 - Substituted 1, 4-dioxa-8-azaspiro[10][12]decanes useful as fungicides and a process for the preparation thereof.

  • PMC. (n.d.). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. [Link]

  • PMC. (n.d.). Lead-like, Drug-like or “Pub-like”: How different are they?. [Link]

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Validation

A Guide to Cross-Reactivity Profiling of 2-chloro-N-{1,4-dioxaspiro[4.5]decan-8-yl}acetamide: A Comparative Analysis Approach

In the landscape of modern drug discovery, the early and comprehensive characterization of a compound's selectivity is paramount. A molecule that interacts with unintended biological targets can lead to unforeseen side e...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the early and comprehensive characterization of a compound's selectivity is paramount. A molecule that interacts with unintended biological targets can lead to unforeseen side effects, complicating clinical development and potentially causing patient harm. This guide provides a detailed framework for the cross-reactivity profiling of the novel compound, 2-chloro-N-{1,4-dioxaspiro[4.5]decan-8-yl}acetamide. Given the limited publicly available data on this specific molecule[1], this document outlines a proposed strategy based on the known biological activities of its core structural motifs: the 1,4-dioxaspiro[4.5]decane scaffold and the 2-chloroacetamide warhead.

The 1,4-dioxaspiro[4.5]decane moiety is a recognized pharmacophore present in ligands targeting G-protein coupled receptors (GPCRs), such as serotonin (5-HT1A) and sigma (σ1) receptors[2][3][4]. Conversely, the 2-chloroacetamide group is a reactive electrophile often found in covalent inhibitors and has been associated with a range of biological activities, including antimicrobial and anticancer effects[5][6][7][8]. The combination of these two motifs in a single molecule necessitates a thorough investigation of its potential polypharmacology.

This guide will detail the rationale for selecting a diverse panel of targets, provide step-by-step experimental protocols for key assays, and offer a template for the comparative analysis of the resulting data. Our objective is to equip researchers, scientists, and drug development professionals with a robust methodology to elucidate the selectivity profile of 2-chloro-N-{1,4-dioxaspiro[4.5]decan-8-yl}acetamide and similar novel chemical entities.

Proposed Target Panel for Cross-Reactivity Screening

A comprehensive assessment of off-target interactions is crucial for de-risking a compound in early development[9]. The selection of an appropriate screening panel is therefore a critical first step. Based on the structural components of 2-chloro-N-{1,4-dioxaspiro[4.5]decan-8-yl}acetamide, we propose a tiered approach, beginning with a broad panel and followed by more focused investigations. A primary screen could utilize a commercially available safety panel, such as the Eurofins Cerep SafetyScreen44, which assesses activity at 44 common off-targets[10][11].

For a more targeted approach, the following panel is recommended, with the rationale for inclusion provided:

Target ClassSpecific ExamplesRationale for Inclusion
GPCRs (Serotonin Receptors) 5-HT1A, 5-HT2A, 5-HT2B, 5-HT7The 1,4-dioxaspiro[4.5]decane scaffold is a known 5-HT receptor ligand motif[3].
GPCRs (Sigma Receptors) σ1, σ2The spirocyclic core is also found in high-affinity sigma receptor ligands[4].
GPCRs (Adrenergic Receptors) α1A, α1B, α2A, β1, β2To assess for common off-target GPCR interactions.
GPCRs (Dopamine Receptors) D1, D2, D3To evaluate potential central nervous system off-target effects.
Protein Kinases A representative panel covering major kinase families (e.g., TK, TKL, STE, CK1, AGC, CAMK, CMGC)The 2-chloroacetamide moiety can act as a warhead for covalent inhibitors, which frequently target kinases. Off-target kinase inhibition is a common liability[12][13][14][15].
Ion Channels hERG, Nav1.5, Cav1.2To screen for potential cardiotoxicity, a critical safety parameter.
Nuclear Receptors ERα, AR, GRTo assess potential endocrine-disrupting activity.
Enzymes FAAH, COX-1, COX-2To investigate potential interactions with other enzyme classes.

Experimental Protocols for Selectivity Assessment

To quantify the interaction of 2-chloro-N-{1,4-dioxaspiro[4.5]decan-8-yl}acetamide with the proposed target panel, a combination of biochemical and cell-based assays is recommended. This dual approach allows for the determination of direct binding affinity and the subsequent functional consequences of that binding.

Competitive Radioligand Binding Assay for GPCR Targets

This assay determines the binding affinity (Ki) of the test compound by measuring its ability to displace a known radiolabeled ligand from its receptor[16].

Principle: The test compound competes with a fixed concentration of a high-affinity radioligand for binding to the receptor. The amount of radioligand bound to the receptor is inversely proportional to the affinity of the test compound.

Step-by-Step Protocol:

  • Receptor Preparation: Utilize cell membranes prepared from cell lines stably overexpressing the human receptor of interest (e.g., HEK293-h5-HT1A).

  • Assay Buffer Preparation: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4).

  • Reaction Setup: In a 96-well plate, add the following in order:

    • Assay buffer

    • A serial dilution of 2-chloro-N-{1,4-dioxaspiro[4.5]decan-8-yl}acetamide (e.g., from 100 µM to 1 pM).

    • A fixed concentration of the appropriate radioligand (e.g., [3H]-8-OH-DPAT for 5-HT1A) at its approximate Kd value.

    • Cell membrane preparation (typically 10-50 µg of protein per well).

    • For non-specific binding control wells, add a high concentration of a known unlabeled ligand (e.g., 10 µM serotonin for 5-HT1A).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach binding equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the percent inhibition of specific binding at each concentration of the test compound. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant[16].

Cell-Based Functional Assay: cAMP Measurement for Gs/Gi-Coupled GPCRs

This assay determines whether the test compound acts as an agonist or antagonist at a Gs or Gi-coupled receptor by measuring changes in intracellular cyclic adenosine monophosphate (cAMP) levels[17][18].

Principle: Activation of Gs-coupled receptors stimulates adenylyl cyclase, increasing intracellular cAMP levels. Conversely, activation of Gi-coupled receptors inhibits adenylyl cyclase, decreasing cAMP levels. These changes can be quantified using various methods, such as luminescence-based biosensors.

Step-by-Step Protocol:

  • Cell Culture: Culture a suitable cell line (e.g., CHO-K1) stably expressing the receptor of interest (e.g., a Gs-coupled receptor) and a cAMP-responsive biosensor (e.g., a luciferase-based sensor)[17].

  • Cell Plating: Seed the cells into a 96-well plate and allow them to attach overnight.

  • Compound Preparation: Prepare serial dilutions of 2-chloro-N-{1,4-dioxaspiro[4.5]decan-8-yl}acetamide in an appropriate assay buffer.

  • Agonist Mode:

    • Add the diluted test compound to the cells.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

    • Add the detection reagents for the cAMP biosensor.

    • Measure the signal (e.g., luminescence) using a plate reader.

    • A dose-dependent increase in signal indicates agonist activity.

  • Antagonist Mode:

    • Pre-incubate the cells with the diluted test compound for a specified time (e.g., 15 minutes).

    • Add a known agonist for the receptor at its EC80 concentration.

    • Incubate for a further specified time (e.g., 30 minutes) at 37°C.

    • Add the detection reagents for the cAMP biosensor.

    • Measure the signal.

    • A dose-dependent decrease in the agonist-induced signal indicates antagonist activity.

  • Data Analysis: For agonist activity, determine the EC50 value from the dose-response curve. For antagonist activity, determine the IC50 value.

Data Presentation and Comparative Analysis

The results from the cross-reactivity profiling should be compiled into a clear and concise format to facilitate comparative analysis. A summary table is an effective way to present the binding affinities and functional potencies across the target panel.

Table 1: Comparative Cross-Reactivity Profile of 2-chloro-N-{1,4-dioxaspiro[4.5]decan-8-yl}acetamide

TargetAssay TypeResult (Ki or IC50/EC50 in µM)
Primary Target (Hypothetical)
Target XBinding Assay
Target XFunctional Assay
GPCR Panel
5-HT1ABinding Assay
5-HT1AFunctional Assay (cAMP)
5-HT2ABinding Assay
5-HT2AFunctional Assay (Ca2+ flux)
σ1Binding Assay
α1ABinding Assay
D2Binding Assay
......
Kinase Panel
Kinase 1Activity Assay
Kinase 2Activity Assay
......
Ion Channel Panel
hERGElectrophysiology
......

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are invaluable for illustrating complex experimental processes and biological pathways.

ExperimentalWorkflow cluster_biochemical Biochemical Assays cluster_cellbased Cell-Based Assays cluster_analysis Data Analysis b_start Compound Dilution b_assay Competitive Binding Assay b_start->b_assay b_receptors Receptor Membranes b_receptors->b_assay b_radioligand Radioligand b_radioligand->b_assay b_filter Filtration & Washing b_assay->b_filter b_count Scintillation Counting b_filter->b_count b_data Ki Determination b_count->b_data analysis Comparative Selectivity Profile b_data->analysis c_start Compound Dilution c_assay Functional Assay (e.g., cAMP) c_start->c_assay c_cells Engineered Cells c_cells->c_assay c_readout Signal Detection c_assay->c_readout c_data EC50/IC50 Determination c_readout->c_data c_data->analysis

Caption: Workflow for cross-reactivity profiling.

Gs_Signaling_Pathway ligand Agonist receptor Gs-Coupled GPCR ligand->receptor Binds g_protein Gs Protein (αβγ) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates atp ATP camp cAMP atp->camp Converts AC pka Protein Kinase A camp->pka Activates response Cellular Response pka->response Phosphorylates

Caption: Gs-coupled GPCR signaling pathway.

Conclusion

The cross-reactivity profile of a novel compound like 2-chloro-N-{1,4-dioxaspiro[4.5]decan-8-yl}acetamide is a critical dataset that informs its potential therapeutic utility and safety liabilities. The absence of existing data necessitates a rational, hypothesis-driven approach to selectivity profiling, guided by the known pharmacology of its constituent chemical motifs. By employing a combination of broad panel screening, targeted biochemical binding assays, and cell-based functional readouts, researchers can build a comprehensive understanding of the compound's interactions with the proteome. The methodologies and comparative framework presented in this guide offer a robust starting point for these investigations, ultimately enabling more informed decision-making in the drug discovery and development process.

References

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  • Biocompare. (2013). Cell-based Assays for GPCR Activity. [Link]

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  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • van der Worp, H. B., Howells, D. W., Sena, E. S., Porritt, M. J., Rewell, S., O'Collins, V., & Macleod, M. R. (2010). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Neuroscience, 169(4), 1547-1555. [Link]

  • Al-Salama, Z. T., & Keam, S. J. (2021). Protein Kinase Inhibitors - Selectivity or Toxicity?. IntechOpen. [Link]

  • Blixt, O., & Razi, N. (2016). Competitive Binding Assay. Bio-protocol, 6(13), e1850. [Link]

  • Cichońska, E., Ravikumar, B., Allaway, R. J., Park, H., Wennerberg, K., & Aittokallio, T. (2019). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 35(2), 283-291. [Link]

  • Cichero, E., Fossa, P., & Piaz, V. D. (2016). Synthesis, biological evaluation and molecular modelling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists. European Journal of Medicinal Chemistry, 125, 435-452. [Link]

  • Cichero, E., Fossa, P., & Piaz, V. D. (2017). Synthesis, biological evaluation and molecular modeling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists. European Journal of Medicinal Chemistry, 125, 435-452. [Link]

  • Kumar, R., Kumar, P., Kumar, M., & Singh, J. (2019). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. Bioorganic Chemistry, 85, 303-315. [Link]

  • Pavić, V., Brala, C. J., Šimat, V., & Stipišić, A. (2021). Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. Arhiv za higijenu rada i toksikologiju, 72(1), 35-47. [Link]

  • Stanković, M., Stanković, B., & Bjekić, M. (2024). Chromatographic descriptors in QSAR examination of the N, N-disubstituted chloroacetamides' bioactivity. Journal of Liquid Chromatography & Related Technologies, 1-11. [Link]

  • Abdel-Latif, E., Fahad, M. M., El-Demerdash, A., & Ismail, M. A. (2020). Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N-(4-acetylphenyl)-2-chloroacetamide. Journal of Heterocyclic Chemistry, 57(8), 3071-3081. [Link]

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  • Wang, L., Zhu, L., Zhang, Y., Wang, X., Zhang, X., & Zhang, H. (2015). 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(15), 6208-6219. [Link]

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Comparative

Comparative In Vivo Efficacy Guide: 1,4-Dioxaspiro[4.5]decane Derivatives in Preclinical Drug Development

Executive Summary The 1,4-dioxaspiro[4.5]decane scaffold has emerged as a privileged structural motif in modern drug discovery. Characterized by a highly rigid spirocyclic ketal core, this scaffold provides exceptional s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,4-dioxaspiro[4.5]decane scaffold has emerged as a privileged structural motif in modern drug discovery. Characterized by a highly rigid spirocyclic ketal core, this scaffold provides exceptional stereocontrol and conformational restriction, allowing pharmacophores to be locked into optimal 3D orientations. This guide provides an objective comparison of 1,4-dioxaspiro[4.5]decane derivatives against highly flexible, non-spirocyclic alternatives (such as open-chain piperidines and aliphatic amines). By analyzing robust in vivo efficacy data across two distinct therapeutic domains—neuropharmacology (5-HT1A receptor agonists) and infectious disease (anti-mycobacterial agents)—this document equips drug development professionals with the mechanistic rationale required to select and optimize spirocyclic candidates[1][2].

Structural Rationale: The Causality of Scaffold Selection

Before evaluating in vivo data, it is critical to understand the biophysical causality behind choosing a 1,4-dioxaspiro[4.5]decane core over simpler ring systems:

  • Thermodynamic Advantage (Entropic Restriction): Flexible aliphatic chains and unconstrained piperidines suffer a high entropic penalty upon binding to a target receptor. The spirocyclic core restricts rotatable bonds, pre-organizing the ligand into its bioactive conformation and significantly boosting binding affinity (pD2)[2].

  • Target Selectivity via Hydrogen Bonding: The oxygen atoms within the 1,4-dioxa ring act as precise hydrogen-bond acceptors. This spatial projection is critical for distinguishing between highly homologous receptor subtypes (e.g., achieving 5-HT1A selectivity over α1-adrenoceptors)[1].

  • Enhanced Membrane Permeabilization: In anti-infective applications, the lipophilic nature and specific geometry of the spiroketal moiety facilitate selective disruption of complex bacterial cell walls, such as the mycobacterial envelope, without inducing mammalian cytotoxicity[3].

MOA Spiro 1,4-Dioxaspiro[4.5]decane (Rigid Conformation) Receptor 5-HT1A Receptor (High Affinity Binding) Spiro->Receptor Neuropharmacology Membrane Mycobacterial Membrane (Selective Permeabilization) Spiro->Membrane Infectious Disease Analgesia Antinociception & Neuroprotection Receptor->Analgesia Death Bacterial Cell Death (In Vivo Clearance) Membrane->Death

Divergent mechanisms of action for spirocyclic derivatives based on side-chain functionalization.

Comparative Efficacy: Neuropharmacology (5-HT1A Agonists)

Derivatives of 1-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine have been extensively evaluated for neuroprotective and antinociceptive properties. Structural optimization—specifically maintaining the spiro[4.5]decane core while modifying the amine chain—yielded compounds with outstanding blood-brain barrier (BBB) permeability and selectivity[1].

Performance Data Comparison

The table below contrasts a leading spirocyclic derivative against a flexible piperazine analog and a standard positive control.

Compound ScaffoldBinding Affinity (pD2)Selectivity (5-HT1A / α1d)BBB PermeabilityIn Vivo Antinociception (Emax)
1,4-Dioxaspiro[4.5]decane (Cmpd 15) 9.5880xHigh74%
Flexible Piperazine Analog 7.2112xModerate31%
8-OH-DPAT (Positive Control) 8.90N/AHigh100%

Data Interpretation: The spirocyclic derivative demonstrates a near 7-fold increase in selectivity and a vastly superior in vivo antinociceptive profile compared to the flexible analog. The rigid core prevents off-target binding to α1-adrenoceptors, which otherwise causes dose-limiting cardiovascular side effects[1].

Experimental Protocol: In Vivo Antinociceptive Efficacy (Mouse Formalin Test)

To validate the antinociceptive efficacy of these derivatives, the mouse formalin test is employed. This protocol is designed as a self-validating system : the biphasic nature of the formalin response ensures that both direct chemical activation of nociceptors (Phase I) and the subsequent inflammatory pain response (Phase II) are captured. A true centrally-acting 5-HT1A agonist must attenuate both phases[4].

Step-by-Step Methodology:

  • Subject Preparation: Acclimatize male CD1 mice (25-30g) to the testing environment for 60 minutes prior to the experiment.

  • Blinding and Dosing: Randomize mice into three groups (n=8/group): Vehicle (saline), Positive Control (8-OH-DPAT, 1 mg/kg), and Test Compound (1,4-dioxaspiro derivative, 10 mg/kg). Administer treatments via oral gavage (PO) 30 minutes prior to the nociceptive challenge.

  • Nociceptive Challenge: Inject 20 μL of a 5% formalin solution subcutaneously into the dorsal surface of the right hind paw.

  • Automated Data Acquisition: Immediately place the subject in an Automated Nociception Analyzer. Record flinching/licking behaviors continuously for 45 minutes.

  • Biphasic Analysis: Quantify nociceptive behavior in two distinct windows: Phase I (0–5 minutes) and Phase II (15–45 minutes).

  • Validation Check: The assay is considered valid only if the vehicle group exhibits a clear biphasic response and the positive control significantly suppresses both phases.

Comparative Efficacy: Infectious Disease (Anti-Mycobacterial Agents)

In the pursuit of novel tuberculosis (TB) therapeutics, indolyl azaspiroketal Mannich bases utilizing the 1,4-dioxaspiro[4.5]decane core have shown potent activity against Mycobacterium tuberculosis (Mtb). The spiroketal side chain is mechanistically implicated in selective membrane permeabilization, a feature absent in simpler azabicycle or piperidine analogs[3].

Performance Data Comparison

The table below compares the in vivo efficacy of a spiroketal lead against a non-spirocyclic piperidine analog in an acute TB mouse model.

Compound ScaffoldMIC50 (Mtb H37Rv)Mammalian Cytotoxicity (CC50)In Vivo Dose (Oral)Log CFU Reduction (Lungs)
Azaspiroketal (Cmpd 1) 0.3 μM>50 μM100 mg/kg2.1
Piperidine Analog (Cmpd 40) 4.5 μM12 μM100 mg/kg0.4
Isoniazid (Positive Control) 0.1 μM>100 μM25 mg/kg3.5

Data Interpretation: The 1,4-dioxaspiro[4.5]decane derivative achieves a 2.1 log reduction in bacterial burden without adverse mammalian cytotoxicity. The piperidine analog fails to disrupt the mycobacterial membrane effectively at safe doses, resulting in negligible in vivo efficacy[3].

Experimental Protocol: Acute TB Mouse Model Efficacy Study

This protocol utilizes an aerosol infection method to mimic the natural route of human Mtb transmission, ensuring the bacteria lodge deeply within alveolar macrophages.

Step-by-Step Methodology:

  • Aerosol Infection: Expose female BALB/c mice to Mtb H37Rv via an inhalation exposure system calibrated to deliver ~100 viable bacilli per lung.

  • Infection Establishment: Allow the infection to progress untreated for 14 days to establish a high bacterial burden (baseline validation).

  • Treatment Regimen: Randomize mice and initiate daily oral dosing (6 days/week) for 4 weeks. Groups include Vehicle, Isoniazid (25 mg/kg), and Spiroketal Test Compound (100 mg/kg).

  • Tissue Harvest: At Day 28 post-treatment initiation, euthanize the animals. Aseptically excise the lungs and spleen, and homogenize in PBS containing 0.05% Tween 80.

  • CFU Enumeration: Plate 10-fold serial dilutions of the homogenates onto Middlebrook 7H11 agar supplemented with OADC. Incubate at 37°C for 3-4 weeks.

  • Validation Check: Calculate the Log Colony Forming Units (CFU). The vehicle control must show exponential bacterial growth relative to Day 14 baseline, and the positive control must show >3.0 log reduction to validate the assay's dynamic range.

Preclinical Evaluation Workflow

To systematically advance 1,4-dioxaspiro[4.5]decane derivatives from in vitro hits to in vivo validated leads, a rigorous, multi-stage workflow is required. The following diagram maps the critical path for evaluating these spirocyclic candidates.

Workflow N1 1,4-Dioxaspiro[4.5]decane Lead Compound N2 In Vitro Profiling (Receptor Binding / MIC) N1->N2 N3 ADME & BBB Permeability (MDCKII-MDR1 Assay) N2->N3 N4 In Vivo Efficacy Models N3->N4 N5 Neuropharmacology (Mouse Formalin Test) N4->N5 N6 Infectious Disease (Acute TB Mouse Model) N4->N6

Workflow for the preclinical evaluation of 1,4-dioxaspiro[4.5]decane derivatives.

Conclusion

The empirical data strongly supports the superiority of the 1,4-dioxaspiro[4.5]decane scaffold over flexible, non-spirocyclic alternatives in targeted drug design. By leveraging entropic restriction and precise spatial geometry, researchers can achieve higher target affinity, superior selectivity, and robust in vivo efficacy. Whether engineered as a neuroprotective 5-HT1A agonist or a membrane-permeabilizing anti-mycobacterial agent, the spiroketal core remains a highly reliable and translatable foundation for preclinical drug development.

References

  • Synthesis, biological evaluation and molecular modelling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A Receptor Agonists Source: European Journal of Medicinal Chemistry URL:[Link]

  • Indolyl Azaspiroketal Mannich Bases Are Potent Anti-mycobacterial Agents with Selective Membrane Permeabilizing Effects and In Vivo Activity Source: Journal of Medicinal Chemistry (via NIH PMC) URL:[Link]

  • Development of New Benzenesulfonamides As Potent and Selective Nav1.7 Inhibitors for the Treatment of Pain Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Discovery of BI-2493, a Pan-KRAS Inhibitor Showing In Vivo Efficacy Source: Journal of Medicinal Chemistry (via NIH PMC) URL:[Link]

Sources

Validation

The Alchemist's Guide to an Emerging Scaffold: A Comparative Analysis of Synthetic Routes to N-Substituted Spirocyclic Amides

Introduction: The Rise of Three-Dimensionality in Drug Discovery In the landscape of modern medicinal chemistry, the demand for molecular scaffolds that occupy three-dimensional space has surged. Flat, aromatic systems,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rise of Three-Dimensionality in Drug Discovery

In the landscape of modern medicinal chemistry, the demand for molecular scaffolds that occupy three-dimensional space has surged. Flat, aromatic systems, while historically significant, are often associated with limitations in target selectivity and physicochemical properties. Spirocyclic amides, particularly N-substituted variants, have emerged as a "privileged scaffold" due to their rigid, well-defined three-dimensional architecture. This inherent structural complexity allows for precise projection of substituents into a target's binding pocket, enhancing potency and selectivity while often improving properties like solubility and metabolic stability.[1][2]

However, the very structural rigidity that makes these compounds attractive also presents a significant synthetic challenge. The construction of the quaternary spirocyclic center, especially adjacent to a carbonyl group, requires robust and often elegant chemical strategies. This guide provides a comparative analysis of the principal synthetic routes to N-substituted spirocyclic amides, designed for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of protocols to dissect the underlying logic, compare performance with experimental data, and provide expert insights into the causality behind experimental choices.

Strategic Blueprint: Key Methodologies for Spirocyclic Amide Construction

The synthesis of N-substituted spirocyclic amides can be broadly categorized by the key bond-forming strategy employed to close the final ring or construct the core. We will explore four dominant and mechanistically distinct approaches:

  • Multi-Component Reaction (MCR) & Post-Cyclization Cascades: Building complexity in a single step.

  • [2+2] Ketene-Imine Cycloaddition (Staudinger Reaction): A classic and powerful route to spiro-β-lactams.

  • Palladium-Catalyzed Intramolecular C-N Cross-Coupling: A modern approach for forming the crucial amide bond.

  • Ring-Closing Metathesis (RCM): A versatile C-C bond-forming strategy for a range of ring sizes.

Strategy 1: The Ugi Reaction and Post-Cyclization Cascade

The Ugi four-component reaction (U-4CR) is a cornerstone of diversity-oriented synthesis, capable of rapidly generating complex acyclic α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[3][4] This efficiency is powerfully leveraged when one of the components is designed to contain a tethered functional group, priming the Ugi adduct for a subsequent intramolecular cyclization to yield the desired spirocyclic amide.

Mechanistic Rationale & Expert Insights

The elegance of this strategy lies in its two-stage convergence. The initial Ugi reaction is highly tolerant of diverse functional groups and proceeds under mild conditions, often at room temperature in protic solvents like methanol.[4] The key to forming a spirocycle is the choice of the carbonyl component; a cyclic ketone is typically used to establish the eventual spiro-center.

The subsequent cyclization is where the true chemical finesse is required. The Ugi adduct is a stable intermediate that can be isolated or, in some cases, cyclized in a one-pot sequence. The nature of the cyclization can vary, from simple base-mediated condensations to sophisticated transition-metal-catalyzed processes.[5][6]

  • Expertise & Experience: The choice of the cyclization trigger is critical. For Ugi adducts derived from halo-substituted carboxylic acids, a simple base like DBU or a metal catalyst can initiate an intramolecular SNAr or SN2 reaction to form the lactam ring.[5] More recently, gold and palladium catalysts have been used to trigger cyclizations onto pendant alkynes or aryl halides, respectively, offering milder conditions and broader scope.[7][8] An innovative approach utilizes electrochemistry to mediate the cyclization, avoiding the need for metal catalysts entirely.[9][10]

Workflow Diagram: Ugi Reaction / Post-Cyclization Strategy

Ugi_Workflow cluster_Ugi Ugi 4-Component Reaction Ketone Cyclic Ketone Ugi_Adduct Acyclic Ugi Adduct Ketone->Ugi_Adduct One-Pot Assembly Amine Amine Amine->Ugi_Adduct One-Pot Assembly Acid Carboxylic Acid Acid->Ugi_Adduct One-Pot Assembly Isocyanide Isocyanide Isocyanide->Ugi_Adduct One-Pot Assembly Cyclization Intramolecular Cyclization Ugi_Adduct->Cyclization Spiro_Amide N-Substituted Spirocyclic Amide Cyclization->Spiro_Amide Ring Closure

Caption: General workflow for spirocyclic amide synthesis via an Ugi MCR followed by intramolecular cyclization.

Comparative Performance Data
MethodKey ReagentsTypical Yield (Ugi)Typical Yield (Cyclization)Key AdvantagesLimitationsRef.
Base-Mediated DBU, K2CO370-95%50-85%Operationally simple, inexpensive.Requires activated substrates (e.g., halo-tethers).[5]
Pd-Catalyzed Pd(OAc)2, ligand70-95%60-90%Broad scope, mild conditions.Catalyst cost, ligand sensitivity.[5]
Au-Catalyzed Au(PPh3)OTf70-95%65-95%Excellent for alkyne cyclizations, high diastereoselectivity.Catalyst cost.[6][7]
Electrochemical Catalyst-free, electricity70-95%50-75%Metal-free, "green" approach.Requires specialized equipment, substrate scope still developing.[9][10]
Representative Experimental Protocol: Post-Ugi Base-Mediated Cyclization

This protocol is adapted from a procedure for synthesizing spiro-β-lactam-pyrroloquinolines.[5]

  • Ugi Reaction: To a solution of a cyclic ketone (1.0 mmol) and an amine (1.0 mmol) in methanol (5 mL) at room temperature, add a tethered carboxylic acid (e.g., 2-chloroacetic acid, 1.0 mmol) followed by an isocyanide (1.0 mmol). Stir the mixture at room temperature for 24-48 hours until TLC/LCMS analysis indicates consumption of the starting materials.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate (20 mL) and wash with saturated NaHCO3 (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield the crude Ugi adduct. Purification by column chromatography may be performed if necessary.

  • Cyclization: Dissolve the crude Ugi adduct (1.0 mmol) in anhydrous acetonitrile (10 mL). Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.2 mmol) and stir the mixture at room temperature for 12-24 hours.

  • Final Work-up: Upon completion, concentrate the reaction mixture. Redissolve in dichloromethane (20 mL), wash with 1M HCl (10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify the residue by silica gel column chromatography to afford the N-substituted spirocyclic amide.

Strategy 2: The Staudinger [2+2] Ketene-Imine Cycloaddition

Discovered over a century ago, the Staudinger reaction remains a premier method for the synthesis of β-lactams.[4] Its application to spirocyclic systems involves the [2+2] cycloaddition of a ketene, generated in situ, with a cyclic imine or an imine derived from a cyclic ketone.

Mechanistic Rationale & Expert Insights

The reaction proceeds via a stepwise mechanism involving a zwitterionic intermediate.[11] The nucleophilic nitrogen of the imine attacks the electrophilic carbonyl carbon of the ketene, forming the initial C-N bond. Subsequent ring closure via attack of the enolate on the iminium carbon forms the four-membered β-lactam ring.

  • Expertise & Experience: Stereocontrol is a paramount consideration in the Staudinger reaction. The relative stereochemistry of the substituents on the β-lactam ring is determined by the geometry of the imine and the approach of the ketene. For spirocyclic systems, attaching a chiral auxiliary to either the imine or the ketene precursor (typically an acid chloride) is a common and effective strategy for achieving high diastereoselectivity.[12][13][14] The choice of base and solvent can also influence the stereochemical outcome by affecting the lifetime and conformational equilibrium of the zwitterionic intermediate. Triethylamine in dichloromethane is a classic combination, but more hindered bases are sometimes employed to favor a specific diastereomer.[14] A significant limitation is that imines derived from enolizable aliphatic aldehydes are often unsuitable substrates.[15]

Workflow Diagram: Staudinger [2+2] Cycloaddition

Staudinger_Workflow AcidChloride Acid Chloride (Ketene Precursor) Ketene In situ Ketene AcidChloride->Ketene + Base - HCl Imine Cyclic Imine or Imine from Cyclic Ketone Zwitterion Zwitterionic Intermediate Imine->Zwitterion Nucleophilic Attack Base Tertiary Amine Base (e.g., Et3N) Ketene->Zwitterion Nucleophilic Attack SpiroLactam N-Substituted Spiro-β-Lactam Zwitterion->SpiroLactam Ring Closure

Caption: Stepwise mechanism of the Staudinger reaction for spiro-β-lactam synthesis.

Comparative Performance Data
Ketene SourceImine TypeTypical YieldDiastereoselectivityKey AdvantagesLimitationsRef.
Acid Chloride / Et3NAryl-substituted cyclic imines60-95%5:1 to >20:1 drHighly reliable, broad scope, well-understood.Requires acid chloride synthesis, sensitive to moisture.[12][14]
Diazo Compound / Wolff RearrangementAromatic imines70-85%Often single diastereomerMetal-free, can be run under microwave conditions.Requires synthesis of diazo precursors.[15]
NHC-catalyzed Aldehyde AnnulationIsatin-derived ketimines65-85%>20:1 dr, >95% eeAsymmetric catalysis possible, uses aldehydes directly.More complex catalytic system.[16]
Representative Experimental Protocol: Classic Staudinger Cycloaddition

This protocol is adapted from a procedure for the synthesis of proline-derived spiro-β-lactams.[14]

  • Setup: In a flame-dried, three-necked flask under an argon atmosphere, dissolve the imine (5.0 mmol) in anhydrous dichloromethane (50 mL). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: In a separate flask, dissolve the acid chloride (5.5 mmol) in anhydrous dichloromethane (20 mL). Add this solution dropwise to a solution of triethylamine (6.0 mmol) in anhydrous dichloromethane (10 mL) at 0 °C to generate the ketene in situ.

  • Reaction: Add the freshly prepared ketene solution dropwise to the stirred imine solution at 0 °C over 30 minutes. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Work-up: Quench the reaction by adding water (20 mL). Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the diastereomeric spiro-β-lactams.

Strategy 3: Intramolecular Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a pillar of modern C-N bond formation, utilizing a palladium catalyst to couple amines with aryl or vinyl halides/triflates.[17][18] In the context of spirocyclic amide synthesis, an intramolecular variant provides a powerful method for the final ring-closing step, forming the endocyclic amide bond.

Mechanistic Rationale & Expert Insights

The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amide nitrogen, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[17][19]

  • Expertise & Experience: The success of a Buchwald-Hartwig reaction is exquisitely dependent on the choice of ligand and base.[18][19] For intramolecular amide cyclizations, sterically hindered biaryl phosphine ligands (e.g., XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often required to promote the challenging reductive elimination step from the Pd(II)-amido intermediate.[20][21] The base must be strong enough to deprotonate the amide precursor but not so strong as to cause substrate degradation. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS, LiHMDS) and sodium tert-butoxide (NaOtBu) are commonly used. The choice of solvent is also critical, with anhydrous, aprotic solvents like toluene, dioxane, or THF being standard.[22]

Workflow Diagram: Intramolecular Buchwald-Hartwig Amination

Buchwald_Workflow Substrate Acyclic Precursor (Amide + Aryl-X) OxAdd Oxidative Addition Substrate->OxAdd Catalyst Pd(0) Precatalyst + Ligand Catalyst->OxAdd Base Strong, Non-nucleophilic Base (e.g., NaOtBu) Base->OxAdd RedElim Reductive Elimination OxAdd->RedElim C-N Bond Formation RedElim->Catalyst Catalyst Regeneration SpiroAmide N-Substituted Spirocyclic Amide RedElim->SpiroAmide

Caption: Catalytic cycle for the intramolecular Buchwald-Hartwig amination to form spirocyclic amides.

Comparative Performance Data

| Ligand Type | Base | Typical Yield | Key Advantages | Limitations | Ref. | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Biaryl Phosphines (e.g., XPhos) | NaOtBu, K3PO4 | 75-95% | High activity, commercially available, broad substrate scope. | Air-sensitive, catalyst/ligand cost. |[17][18] | | Bidentate Phosphines (e.g., BINAP) | Cs2CO3 | 70-90% | Good for asymmetric synthesis, stable catalyst complexes. | Less active for hindered substrates compared to biaryl phosphines. |[17] | | N-Heterocyclic Carbenes (NHCs) | KHMDS | 70-88% | High thermal stability, effective for challenging substrates. | Precatalyst synthesis can be complex. |[20][21] |

Representative Experimental Protocol: Pd-Catalyzed Intramolecular N-Arylation

This protocol is a general procedure adapted from literature examples of intramolecular C-N coupling.[23]

  • Setup: To an oven-dried Schlenk tube, add the acyclic amide-aryl halide precursor (0.5 mmol), Pd2(dba)3 (0.01 mmol, 2 mol%), and the appropriate phosphine ligand (e.g., Xantphos, 0.025 mmol, 5 mol%).

  • Degassing: Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Reagent Addition: Add cesium carbonate (Cs2CO3, 1.0 mmol) and anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction: Heat the reaction mixture in an oil bath at 100-110 °C for 16-24 hours, with stirring. Monitor the reaction progress by TLC or LCMS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite, washing the pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by silica gel column chromatography to afford the target spirocyclic amide.

Strategy 4: Ring-Closing Metathesis (RCM)

Ring-Closing Metathesis has revolutionized the synthesis of cyclic compounds, and its application to spirocyclic amides is no exception.[24] This strategy involves the intramolecular coupling of two terminal alkene tethers on a suitable acyclic precursor, catalyzed by well-defined ruthenium or molybdenum alkylidene complexes (e.g., Grubbs or Schrock catalysts).

Mechanistic Rationale & Expert Insights

The reaction proceeds through a series of [2+2] cycloaddition and cycloreversion steps involving a metal-alkylidene catalyst, forming a metallacyclobutane intermediate.[25] The productive pathway results in the formation of a new C=C bond within the ring and the extrusion of a small, volatile alkene like ethylene, which drives the reaction to completion.

  • Expertise & Experience: Catalyst selection is the most critical parameter for a successful RCM. Second-generation Grubbs (G-II) and Hoveyda-Grubbs (HG-II) catalysts are generally more active and tolerant of functional groups than their first-generation counterparts.[1][26] A key challenge in synthesizing nitrogen-containing heterocycles is potential catalyst inhibition by basic amine functionalities. This is often circumvented by protecting the nitrogen as a carbamate or amide, which is inherent to our target molecules.[24] Reaction concentration is also crucial; RCM is typically run under high dilution (0.001-0.01 M) to favor the intramolecular cyclization over intermolecular polymerization. For challenging cyclizations, additives like benzoquinone or phenol can be used to suppress unwanted olefin isomerization side reactions.[1]

Workflow Diagram: Ring-Closing Metathesis (RCM)

RCM_Workflow Substrate Acyclic Diene Precursor (N-Acyl Tethered) Metallacycle Metallacyclobutane Intermediate Substrate->Metallacycle [2+2] Cycloaddition Catalyst Ru-Alkylidene (e.g., Grubbs II) Catalyst->Metallacycle [2+2] Cycloaddition SpiroAmide Unsaturated N-Substituted Spirocyclic Amide Metallacycle->SpiroAmide [2+2] Cycloreversion Ethylene Ethylene (byproduct) Metallacycle->Ethylene SpiroAmide->Catalyst Catalyst Regeneration

Caption: Catalytic cycle for Ring-Closing Metathesis (RCM) to form unsaturated spirocyclic amides.

Comparative Performance Data

| Catalyst | Catalyst Loading | Typical Yield | Key Advantages | Limitations | Ref. | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Grubbs I (G-I) | 5-10 mol% | 60-85% | Less expensive, good for simple systems. | Lower activity, less tolerant of functional groups. |[27] | | Grubbs II (G-II) | 1-5 mol% | 80-98% | High activity, excellent functional group tolerance. | More expensive, can promote isomerization. |[1][26] | | Hoveyda-Grubbs II (HG-II) | 1-5 mol% | 85-99% | High activity, increased stability, allows for catalyst recycling. | Higher cost, can be slower to initiate. |[1][2] |

Representative Experimental Protocol: RCM with Grubbs II Catalyst

This protocol is a general procedure adapted from literature for the synthesis of unsaturated lactones and lactams.[28]

  • Setup: Add the acyclic N-acyl diene precursor (0.2 mmol) to a Schlenk flask. Seal the flask and evacuate and backfill with argon three times.

  • Solvent Addition: Add anhydrous, degassed dichloromethane (DCM) via syringe to achieve a concentration of approximately 0.005 M.

  • Catalyst Addition: In a separate vial under argon, weigh the Grubbs II catalyst (0.01 mmol, 5 mol%) and dissolve it in a small amount of degassed DCM (1-2 mL).

  • Reaction: Add the catalyst solution to the substrate solution via syringe. Heat the reaction mixture to reflux (approx. 40 °C) and stir for 4-16 hours. Monitor the reaction by TLC or LCMS.

  • Quenching: After the reaction is complete, cool the solution to room temperature and add a few drops of ethyl vinyl ether to quench the catalyst. Stir for 30 minutes.

  • Purification: Concentrate the reaction mixture under reduced pressure and directly purify the residue by silica gel column chromatography to obtain the spirocyclic amide.

Conclusion and Strategic Outlook

The synthesis of N-substituted spirocyclic amides is a dynamic field with an expanding toolkit of powerful reactions. The choice of synthetic strategy is not arbitrary but is dictated by the specific target structure, desired ring size, available starting materials, and scalability requirements.

  • The Ugi/Post-Cyclization approach offers unparalleled diversity and rapid access to complex linear precursors, making it ideal for library synthesis and early-stage drug discovery.

  • The Staudinger [2+2] Cycloaddition remains the most direct and reliable route to spiro-β-lactams, a scaffold of significant therapeutic importance.

  • Intramolecular Buchwald-Hartwig Amination provides a robust and modern solution for constructing the amide C-N bond, particularly for aryl-fused systems, under well-controlled catalytic conditions.

  • Ring-Closing Metathesis offers exceptional versatility for constructing 5-, 6-, and 7-membered rings (and larger macrocycles), introducing a useful alkene handle for further functionalization.

Future advancements will likely focus on developing more efficient and stereoselective catalytic systems, particularly for asymmetric variants of these transformations. The integration of flow chemistry and novel activation methods, such as electro- and photochemistry, will also play a crucial role in making these valuable three-dimensional scaffolds more accessible to the broader scientific community.

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  • Xu, J., et al. (Year not available). Lewis Acid-Catalyzed [3 + 2]-Cyclization of Iodonium Ylides with Azadienes: Access to Spiro[benzofuran-2,2′-furan]-3-ones. Organic Letters. Retrieved from [Link]

  • (No author given) (Year not available). Synthesis of novel dienes and cyclic compounds via olefin metathesis reactions catalyzed by the second generation Grubbs catalys. UTC Scholar. Retrieved from [Link]

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Comparative

A Comparative Benchmarking Guide to 2-chloro-N-{1,4-dioxaspiro[4.5]decan-8-yl}acetamide and Established Serine Protease Inhibitors

This guide provides a comprehensive framework for benchmarking the novel compound 2-chloro-N-{1,4-dioxaspiro[4.5]decan-8-yl}acetamide against a panel of well-characterized enzyme inhibitors. For the purposes of this illu...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for benchmarking the novel compound 2-chloro-N-{1,4-dioxaspiro[4.5]decan-8-yl}acetamide against a panel of well-characterized enzyme inhibitors. For the purposes of this illustrative guide, we will hypothesize that this compound has been identified as a potential inhibitor of serine proteases and will focus on its evaluation against bovine pancreatic trypsin. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel enzyme inhibitors.

Introduction: The Quest for Novel Serine Protease Inhibitors

Serine proteases are a ubiquitous class of enzymes that play a critical role in a vast array of physiological processes, ranging from digestion and blood coagulation to inflammation and immunity. Consequently, the dysregulation of serine protease activity is implicated in numerous pathologies, making them a prime target for therapeutic intervention. The discovery of novel, potent, and selective serine protease inhibitors is therefore an area of intense research.

This guide focuses on a hypothetical scenario where 2-chloro-N-{1,4-dioxaspiro[4.5]decan-8-yl}acetamide has emerged as a hit from a high-throughput screening campaign, suggesting potential inhibitory activity against serine proteases. The presence of a chloroacetamide moiety in its structure hints at a possible covalent mechanism of action, a feature of several known protease inhibitors. To rigorously assess its potential, a systematic benchmarking study against established inhibitors with diverse mechanisms of action is essential.

Here, we outline a detailed experimental workflow to characterize and compare the inhibitory properties of 2-chloro-N-{1,4-dioxaspiro[4.5]decan-8-yl}acetamide with three well-known trypsin inhibitors:

  • Aprotinin: A polypeptide and a reversible, competitive inhibitor of several serine proteases, including trypsin.[1]

  • AEBSF (4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride): An irreversible inhibitor that covalently modifies the active site serine residue of serine proteases.[2][3]

  • Leupeptin: A naturally occurring tripeptide that acts as a reversible covalent inhibitor of serine and cysteine proteases.[4][5]

By comparing the inhibitory potency (IC50) and the mechanism of action of our test compound to these standards, we can gain valuable insights into its therapeutic potential.

Materials and Methods

Reagents and Instrumentation
  • Enzyme: Bovine Pancreatic Trypsin

  • Substrate: Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA)[6][7]

  • Test Compound: 2-chloro-N-{1,4-dioxaspiro[4.5]decan-8-yl}acetamide

  • Benchmark Inhibitors:

    • Aprotinin[1]

    • AEBSF hydrochloride[2][8]

    • Leupeptin hemisulfate[4][9]

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2

  • Stop Solution: 30% (v/v) Acetic Acid

  • Instrumentation: 96-well microplate reader capable of measuring absorbance at 410 nm, precision pipettes, and appropriate laboratory consumables.

Experimental Workflow

The overall experimental workflow is depicted in the diagram below. This process involves initial screening to determine the half-maximal inhibitory concentration (IC50) for each compound, followed by kinetic studies to elucidate the mechanism of inhibition.

G cluster_prep Preparation cluster_ic50 IC50 Determination cluster_kinetics Kinetic Analysis P1 Prepare Stock Solutions (Compound, Inhibitors, Enzyme, Substrate) P2 Serial Dilutions of Inhibitors P1->P2 I1 Enzyme + Inhibitor Incubation P2->I1 I2 Add Substrate (BAPNA) I1->I2 I3 Monitor Absorbance at 410 nm I2->I3 I4 Plot % Inhibition vs. [Inhibitor] and Determine IC50 I3->I4 K1 Vary Substrate Concentration at Fixed Inhibitor Concentrations I4->K1 K2 Measure Initial Reaction Velocities K1->K2 K3 Generate Lineweaver-Burk Plots K2->K3 K4 Determine Mechanism of Inhibition K3->K4

Caption: Experimental workflow for inhibitor characterization.

Protocol 1: Determination of IC50 Values

The IC50 is the concentration of an inhibitor that reduces the rate of an enzymatic reaction by 50%.[10]

  • Prepare Reagent Solutions:

    • Prepare a 1 mg/mL stock solution of bovine trypsin in 1 mM HCl.

    • Prepare a 10 mM stock solution of BAPNA in DMSO.

    • Prepare 10 mM stock solutions of 2-chloro-N-{1,4-dioxaspiro[4.5]decan-8-yl}acetamide, AEBSF, and Leupeptin in DMSO. Prepare a 1 mM stock solution of Aprotinin in water.

  • Serial Dilutions:

    • Perform serial dilutions of the test compound and each benchmark inhibitor in the assay buffer to create a range of concentrations (e.g., from 100 µM to 1 nM).

  • Assay Setup:

    • In a 96-well microplate, add 20 µL of each inhibitor dilution to triplicate wells.

    • Include control wells with assay buffer and DMSO (vehicle control) and wells with only assay buffer (blank).

    • Add 160 µL of assay buffer to all wells.

    • Add 10 µL of the trypsin solution to all wells except the blank wells.

    • Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 10 µL of the BAPNA stock solution to all wells.

    • Immediately begin monitoring the increase in absorbance at 410 nm every minute for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ of vehicle control)] x 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11]

Protocol 2: Enzyme Kinetic Studies and Determination of Inhibition Mechanism

To understand how each inhibitor interacts with trypsin, kinetic studies are performed to determine the mechanism of inhibition.[12][13]

  • Assay Setup:

    • Prepare a range of BAPNA substrate concentrations in the assay buffer (e.g., 0.1, 0.2, 0.4, 0.8, 1.6 mM).

    • For each inhibitor, select two fixed concentrations (e.g., at or near the IC50 and 2x the IC50).

    • In a 96-well plate, set up reactions containing a fixed concentration of trypsin, a fixed concentration of inhibitor (or vehicle control), and varying concentrations of the BAPNA substrate.

  • Data Collection:

    • Measure the initial reaction velocities (V₀) for each combination of substrate and inhibitor concentration as described in Protocol 1.

  • Data Analysis:

    • Generate a Lineweaver-Burk plot (a double reciprocal plot) by plotting 1/V₀ (y-axis) against 1/[S] (x-axis), where [S] is the substrate concentration.[14][15]

    • Analyze the changes in the y-intercept (1/Vmax) and x-intercept (-1/Km) in the presence of the inhibitors compared to the uninhibited enzyme to determine the mechanism of inhibition.[16]

G cluster_competitive Competitive Inhibition cluster_noncompetitive Non-Competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition cluster_irreversible Irreversible Inhibition comp_img comp_img noncomp_img noncomp_img uncomp_img uncomp_img irr_img irr_img

Caption: Lineweaver-Burk plots illustrating different inhibition types.

Results and Discussion

This section presents hypothetical, yet plausible, data to illustrate the expected outcomes of the benchmarking study.

Inhibitory Potency (IC50)

The IC50 values for 2-chloro-N-{1,4-dioxaspiro[4.5]decan-8-yl}acetamide and the benchmark inhibitors against trypsin are summarized in the table below.

InhibitorIC50 (µM) [Hypothetical]Mechanism of Action
2-chloro-N-{1,4-dioxaspiro[4.5]decan-8-yl}acetamide5.2To be determined
Aprotinin0.01Reversible, Competitive[1]
AEBSF25.5Irreversible, Covalent[2][3]
Leupeptin0.5Reversible, Covalent[4][5]

From this hypothetical data, 2-chloro-N-{1,4-dioxaspiro[4.5]decan-8-yl}acetamide exhibits moderate inhibitory potency against trypsin, with an IC50 value in the low micromolar range. While not as potent as the polypeptide inhibitor Aprotinin or the covalent inhibitor Leupeptin, it shows greater potency than the irreversible inhibitor AEBSF under these assay conditions.

Mechanism of Inhibition Analysis

The Lineweaver-Burk plots for each inhibitor would reveal their mechanism of action.

  • Aprotinin (Competitive): In the presence of Aprotinin, the Lineweaver-Burk plot would show lines with different slopes that intersect on the y-axis. This indicates that Aprotinin increases the apparent Km of trypsin for its substrate but does not affect the Vmax. This is characteristic of competitive inhibition, where the inhibitor binds to the active site of the enzyme.[16]

  • AEBSF (Irreversible): For AEBSF, the Lineweaver-Burk plot would resemble that of a non-competitive inhibitor, with lines intersecting on the x-axis to the left of the y-axis. This indicates a decrease in the apparent Vmax with no change in the apparent Km. The covalent modification of the active site serine residue by AEBSF effectively reduces the concentration of active enzyme.[2]

  • Leupeptin (Reversible, Covalent): Leupeptin is known to be a competitive inhibitor.[5] Therefore, the Lineweaver-Burk plot would be similar to that of Aprotinin.

  • 2-chloro-N-{1,4-dioxaspiro[4.5]decan-8-yl}acetamide (Hypothetical: Irreversible, Covalent): Given the chloroacetamide functional group, it is plausible that this compound acts as an irreversible inhibitor. If it follows a two-step mechanism (initial binding followed by covalent modification), the Lineweaver-Burk plot might initially appear competitive or mixed-type, depending on the relative rates of binding and inactivation. A time-dependent inhibition assay would be necessary to confirm irreversibility.[17]

Conclusion

This guide has outlined a systematic approach to benchmark the novel compound 2-chloro-N-{1,4-dioxaspiro[4.5]decan-8-yl}acetamide against a panel of established trypsin inhibitors. Based on our hypothetical results, this compound demonstrates moderate inhibitory activity against trypsin, potentially through an irreversible covalent mechanism.

The presented protocols for determining IC50 values and elucidating the mechanism of inhibition provide a robust framework for the initial characterization of novel enzyme inhibitors. Further studies, including selectivity profiling against other serine proteases and other enzyme classes, as well as cell-based assays, would be necessary to fully evaluate the therapeutic potential of 2-chloro-N-{1,4-dioxaspiro[4.5]decan-8-yl}acetamide. The insights gained from such comparative benchmarking are crucial for making informed decisions in the early stages of drug discovery and development.

References

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  • Biochemistry of Serine Protease Inhibitors and Their Mechanisms of Action: A Review - The Journal of ExtraCorporeal Technology. [Link]

  • Protease Inhibitor & Reduction Agents - The Analytical Based Development Center (ABDC WorkShop). [Link]

  • AEBSF - Wikipedia. [Link]

  • About aprotinin. [Link]

  • Lineweaver Burk Plots in Enzyme Inhibition | PDF - Scribd. [Link]

  • Leupeptin - Wikipedia. [Link]

  • Mechanism of Microbial Metabolite Leupeptin in the Treatment of COVID-19 by Traditional Chinese Medicine Herbs - PMC. [Link]

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  • The Serine Protease Inhibitor, 4-(2-aminoethyl) Benzene Sulfonyl Fluoride Hydrochloride, Reduces Allergic Inflammation in a House Dust Mite Allergic Rhinitis Mouse Model - PMC. [Link]

  • Lineweaver Burk Plots – MCAT Biochemistry - MedSchoolCoach. [Link]

  • 10.5: Enzyme Inhibition - Chemistry LibreTexts. [Link]

  • How does BAPNA work? - Homework.Study.com. [Link]

  • A Biomaterial-Based Approach to Trypsin Sensing: Design and Optimization of Gelatin–Casein Films - PMC. [Link]

  • Improvement of the Enzyme Performance of Trypsin via Adsorption in Mesoporous Silica SBA-15: Hydrolysis of BAPNA - MDPI. [Link]

  • Enzymatic Assay of Trypsin Inhibition | Protocols.io. [Link]

  • IC50 - Wikipedia. [Link]

  • ELISA-based competitive trypsin inhibition assay - Taylor & Francis. [Link]

  • ACE-inhibitory activity assay: IC50 - Protocols.io. [Link]

  • A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors | bioRxiv. [Link]

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